Product packaging for O-Desmethyl Carvedilol-d5(Cat. No.:)

O-Desmethyl Carvedilol-d5

Cat. No.: B586321
M. Wt: 397.5 g/mol
InChI Key: XAUKPPPYYOKVQJ-SUTULTBBSA-N
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Description

O-Desmethyl Carvedilol-d5, also known as this compound, is a useful research compound. Its molecular formula is C23H24N2O4 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24N2O4 B586321 O-Desmethyl Carvedilol-d5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/i14D2,15D2,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUKPPPYYOKVQJ-SUTULTBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to O-Desmethyl Carvedilol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Carvedilol-d5 is the deuterated analog of O-Desmethyl Carvedilol, a primary metabolite of the widely prescribed antihypertensive drug, Carvedilol. As a stable isotope-labeled internal standard, it plays a crucial role in pharmacokinetic and metabolic studies, enabling precise quantification of the active metabolite in biological matrices. This technical guide provides a comprehensive overview of the chemical properties, metabolic pathway, and analytical methodologies related to this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for the accurate preparation of standards, interpretation of analytical results, and understanding of its behavior in various experimental settings.

PropertyValueReference
Chemical Name 2-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxy(propyl-d5)]amino]ethoxy]phenol[1]
Synonyms BM 14242-d5, Desmethylcarvedilol-d5[1]
CAS Number 1794817-24-5[1]
Molecular Formula C₂₃H₁₉D₅N₂O₄[1]
Molecular Weight 397.48 g/mol [1]
Appearance Off-White Solid[1]
Solubility DMSO (Slightly, Sonicated), Methanol (Slightly, Heated, Sonicated)
Storage 2-8°C Refrigerator[1]
Shipping Conditions Ambient[1]

Metabolic Pathway of Carvedilol to O-Desmethyl Carvedilol

Carvedilol undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. One of the significant metabolic pathways is O-demethylation, which leads to the formation of O-Desmethyl Carvedilol. This metabolite is further conjugated before excretion. The deuteration in this compound does not alter its metabolic pathway but provides a distinct mass spectrometric signature, making it an ideal internal standard.

metabolic_pathway cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Carvedilol Carvedilol ODesmethyl_Carvedilol O-Desmethyl Carvedilol Carvedilol->ODesmethyl_Carvedilol CYP2C9, CYP2D6, CYP1A2, CYP2E1 Conjugated_Metabolite Conjugated Metabolite ODesmethyl_Carvedilol->Conjugated_Metabolite Glucuronidation/ Sulfation Excretion Biliary and Fecal Excretion Conjugated_Metabolite->Excretion

Metabolic pathway of Carvedilol to O-Desmethyl Carvedilol and its subsequent excretion.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not extensively available in the public domain. However, based on the synthesis of Carvedilol and its analogs, a general synthetic approach can be outlined. The analytical quantification in biological matrices is well-documented, and a representative protocol for LC-MS/MS analysis is provided below.

General Synthetic Approach

The synthesis of this compound would likely follow a multi-step process analogous to the synthesis of Carvedilol, incorporating a deuterated starting material. A plausible, though not explicitly documented, synthetic workflow is proposed below.

synthesis_workflow Start Deuterated Precursor Intermediate1 Intermediate Formation Start->Intermediate1 Intermediate2 Coupling Reaction Intermediate1->Intermediate2 Crude_Product Crude O-Desmethyl Carvedilol-d5 Intermediate2->Crude_Product Purification Chromatographic Purification Crude_Product->Purification Final_Product Pure O-Desmethyl Carvedilol-d5 Purification->Final_Product

A generalized workflow for the synthesis and purification of this compound.
Analytical Protocol: Quantification by LC-MS/MS

The following protocol outlines a typical method for the extraction and quantification of O-Desmethyl Carvedilol from plasma samples using this compound as an internal standard. This method is a composite of techniques described in the literature and may require optimization for specific laboratory conditions.

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To extract O-Desmethyl Carvedilol and the internal standard from the plasma matrix.

  • Materials:

    • Plasma samples

    • This compound internal standard solution

    • Methanol

    • 0.1 N HCl in water

    • 2% Ammonia in methanol

    • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • Procedure:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Spike a known volume of plasma (e.g., 500 µL) with the this compound internal standard.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 N HCl in water, followed by 1 mL of water.

    • Elute the analytes with 1 mL of 2% ammonia in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate and quantify O-Desmethyl Carvedilol.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Typical):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water with a modifier (e.g., 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions (Typical):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for O-Desmethyl Carvedilol and this compound would be monitored. These need to be determined empirically but would be based on their respective molecular weights.

analytical_workflow Plasma_Sample Plasma Sample + This compound (IS) SPE Solid-Phase Extraction Plasma_Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Quantification Quantification LC_MS_MS->Quantification

A typical workflow for the analytical quantification of O-Desmethyl Carvedilol in plasma.

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of Carvedilol's primary metabolite. This guide provides essential chemical data, an overview of its metabolic formation, and a representative analytical protocol to aid researchers in their drug development and pharmacokinetic studies. While detailed synthetic procedures are not widely published, the provided information on its properties and analysis serves as a valuable resource for the scientific community.

References

An In-depth Technical Guide to O-Desmethyl Carvedilol-d5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

O-Desmethyl Carvedilol-d5 is the deuterated form of O-Desmethyl Carvedilol, a primary metabolite of the non-selective β-adrenergic blocker, Carvedilol.[1][2] Carvedilol is a widely prescribed medication for the management of heart failure and hypertension.[3] Due to its structural similarity to the endogenous analyte and its distinct mass, this compound serves as an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Its use is critical for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and precision of pharmacokinetic and metabolic studies of Carvedilol.[2]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, metabolic pathway, and detailed experimental protocols for its application in research.

Core Data Presentation

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference(s)
Chemical Name 2-(2-((3-((9H-carbazol-4-yl)oxy)-2-hydroxypropyl-1,1,2,3,3-d5)amino)ethoxy)phenol[5][6]
Synonyms BM 14242-d5, Desmethylcarvedilol-d5[7]
CAS Number 1794817-24-5[7]
Molecular Formula C₂₃H₁₉D₅N₂O₄
Molecular Weight 397.48 g/mol
Appearance White to Off-White Solid[7]
Melting Point 156-159°C[7]
Solubility DMSO (Slightly, Sonicated), Methanol (Slightly, Heated, Sonicated)[7]
Storage Condition -20°C Freezer[7]
Mass Spectrometry Data for Bioanalysis

The following table summarizes the typical mass spectrometry parameters for the analysis of Carvedilol and its deuterated internal standard, this compound.

AnalyteParent Ion (m/z)Product Ion (m/z)Reference(s)
Carvedilol407.1100.1[4]
This compound412.2105.1[4]

Metabolic Pathway of Carvedilol

Carvedilol undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation.[1][3][8] The formation of O-Desmethyl Carvedilol is a result of the demethylation of the methoxy group on the phenoxy ring of Carvedilol. This metabolic reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2C9, with minor contributions from CYP1A2, CYP2D6, and CYP2E1.[1][8][9] O-Desmethyl Carvedilol itself is considered an active metabolite, although it exhibits minor beta-blocking activity and no activity at alpha-1 adrenergic receptors.[8]

Carvedilol_Metabolism Carvedilol Carvedilol ODesmethyl_Carvedilol O-Desmethyl Carvedilol Carvedilol->ODesmethyl_Carvedilol CYP2C9 (major) CYP1A2, CYP2D6, CYP2E1 (minor) (Demethylation) Other_Metabolites Other Metabolites (Hydroxylation, Glucuronidation) Carvedilol->Other_Metabolites CYP2D6, UGTs, etc.

Metabolic conversion of Carvedilol to O-Desmethyl Carvedilol.

Experimental Protocols

General Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study of Carvedilol utilizing this compound as an internal standard.

PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Spiking Spike with this compound (Internal Standard) Plasma_Sample->Spiking Extraction Protein Precipitation or Solid Phase Extraction Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (C18 column) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Typical workflow for Carvedilol pharmacokinetic analysis.

Detailed Method for Quantification of Carvedilol in Human Plasma

This protocol is a composite methodology based on established bioanalytical techniques for Carvedilol.[2][4][10][11][12]

1. Preparation of Stock and Working Solutions:

  • Carvedilol Stock Solution (1 mg/mL): Accurately weigh and dissolve Carvedilol in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Carvedilol stock solution with methanol to create working solutions for calibration standards and quality controls. Prepare a working solution of this compound (internal standard, IS) at an appropriate concentration (e.g., 100 ng/mL) in methanol.

2. Preparation of Calibration Standards and Quality Controls:

  • Spike blank human plasma with the Carvedilol working solutions to prepare calibration standards at concentrations ranging from, for example, 0.5 to 200 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Carvedilol: m/z 407.1 → 100.1

      • This compound: m/z 412.2 → 105.1

    • Optimize other parameters such as collision energy and declustering potential for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for Carvedilol and this compound.

  • Calculate the peak area ratio of Carvedilol to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Carvedilol in the unknown samples from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the study of Carvedilol. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for reliable pharmacokinetic and metabolic profiling. The detailed information and protocols provided in this guide are intended to support the design and execution of robust bioanalytical methods for Carvedilol research.

References

O-Desmethyl Carvedilol-d5: A Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical data and experimental protocols associated with the Certificate of Analysis (CoA) for O-Desmethyl Carvedilol-d5. This deuterated analog of a primary Carvedilol metabolite is a crucial reference standard in pharmacokinetic and metabolic studies. Understanding its certified data is paramount for ensuring the accuracy and reliability of research findings.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis for a high-quality reference standard like this compound provides a comprehensive summary of its identity, purity, and physical properties. The following tables represent typical data found on such a certificate.

Table 1: General Information

ParameterSpecification
Product Name This compound
Catalogue Number e.g., PA STI 028140
CAS Number 1794817-24-5[1]
Molecular Formula C₂₃H₁₉D₅N₂O₄[1]
Molecular Weight 397.48 g/mol [1]
Lot Number e.g., XYZ-123
Retest Date e.g., November 2027

Table 2: Physical and Chemical Properties

TestSpecificationResult
Appearance Off-White to Light-Yellow SolidConforms
Solubility Soluble in Methanol or DMSO[2]Conforms
Melting Point 156-159 °C[3]157.5 °C

Table 3: Analytical Data

TestMethodSpecificationResult
Purity (HPLC) HPLC-UV≥ 98%[2]99.8%
Identity (¹H NMR) ¹H NMRConforms to structureConforms
Identity (Mass Spec) ESI-MSConforms to molecular weightConforms
Isotopic Purity Mass Spec≥ 99% Deuterium Incorporation99.5%
Residual Solvents GC-HSAs per USP <467>Conforms
Water Content Karl Fischer Titration≤ 1.0%0.2%

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results presented in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Inertsil ODS 3V, 150mm x 4.6mm, 5 µm particle size, or equivalent C18 column.[4]

  • Mobile Phase: A mixture of 0.1% Trifluoroacetic acid in water, methanol, and acetonitrile (500:300:200 v/v/v).[4]

  • Flow Rate: 1.5 mL/min.[4]

  • Column Temperature: 55°C.[4]

  • Detection Wavelength: 240 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution is prepared by dissolving an accurately weighed amount of this compound in a 1:1 mixture of water and acetonitrile to a final concentration of 100 µg/mL.[4]

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight and the successful incorporation of deuterium atoms.

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Scan Mode: Full scan to determine the parent ion mass.

  • Expected [M+H]⁺: m/z 398.2.

  • Fragmentation Analysis (MS/MS): Collision-induced dissociation of the parent ion can be performed to confirm the structure. Key fragment ions for the non-deuterated O-Desmethyl Carvedilol can be used as a reference.

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.

  • Data Acquisition: Standard proton NMR acquisition parameters. The absence of signals at the positions of deuterium incorporation confirms the labeling.

Visualized Workflows and Pathways

The following diagrams illustrate the analytical workflow and a relevant biological pathway for this compound.

analytical_workflow cluster_sample Sample Handling cluster_testing Analytical Testing cluster_data Data Analysis & Reporting cluster_release Product Release start Receive Sample prep Sample Preparation start->prep hplc HPLC Purity prep->hplc ms Mass Spectrometry prep->ms nmr NMR Identity prep->nmr kf Karl Fischer prep->kf analysis Data Review & Analysis hplc->analysis ms->analysis nmr->analysis kf->analysis coa Generate CoA analysis->coa release Quality Assurance Release coa->release signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm carvedilol Carvedilol beta_receptor Beta-Adrenergic Receptor carvedilol->beta_receptor Blocks g_protein G-Protein (Gs) beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Reduced Heart Rate) pka->response Phosphorylates Targets

References

The Role of O-Desmethyl Carvedilol-d5 in Modern Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function and application of O-Desmethyl Carvedilol-d5 in a research setting. This compound is the deuterium-labeled form of O-Desmethyl Carvedilol, an active metabolite of the widely prescribed antihypertensive drug, Carvedilol. The primary and most critical role of this isotopically labeled compound is to serve as an internal standard for quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Function: The Gold Standard Internal Standard

In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to all samples, including calibration standards, quality control samples, and the unknown study samples. The IS is used to correct for the loss of analyte during sample preparation and for variations in instrument response.

This compound is an ideal internal standard for the quantification of O-Desmethyl Carvedilol for several key reasons:

  • Physicochemical Similarity : Being a stable isotope-labeled version, its chemical and physical properties are nearly identical to the unlabeled analyte (the "native" O-Desmethyl Carvedilol). This ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.

  • Co-elution : It typically co-elutes with the native analyte during liquid chromatography, meaning it experiences the same matrix effects (ion suppression or enhancement), which can significantly impact the accuracy of results.[1]

  • Mass Differentiation : Despite these similarities, it is easily distinguishable from the native analyte by a mass spectrometer due to the mass difference imparted by the five deuterium atoms. This allows for simultaneous but distinct detection.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis and is recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]

Applications in Research and Drug Development

The primary application of this compound is in pharmacokinetic (PK) studies. These studies are fundamental to drug development and aim to understand how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) by the body. Accurate quantification of drug metabolites is crucial for building a complete pharmacokinetic profile.

Key Research Areas:

  • Pharmacokinetic Studies : Determining the concentration-time profile of O-Desmethyl Carvedilol in biological matrices such as plasma or urine.[4]

  • Bioequivalence Studies : Comparing the bioavailability of a generic drug product to the brand-name drug.

  • Drug-Drug Interaction Studies : Assessing how co-administered drugs affect the metabolism of Carvedilol.

  • Metabolism Studies : Investigating the metabolic pathways of Carvedilol.

Carvedilol Metabolism and the Formation of O-Desmethyl Carvedilol

Carvedilol is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. O-demethylation is one of the metabolic pathways, catalyzed mainly by the enzyme CYP2C9, leading to the formation of O-Desmethyl Carvedilol.[4]

cluster_0 Carvedilol Metabolism Carvedilol Carvedilol Metabolites Metabolites Carvedilol->Metabolites CYP2D6, CYP2C9, etc. ODMC O-Desmethyl Carvedilol Metabolites->ODMC CYP2C9 (O-demethylation)

Metabolic pathway of Carvedilol to O-Desmethyl Carvedilol.

Quantitative Analysis and Data

The use of this compound allows for the development of highly sensitive and specific LC-MS/MS methods for the quantification of its native analogue. The data generated from such methods are critical for regulatory submissions. Below are tables summarizing typical parameters from validated bioanalytical methods for Carvedilol and its metabolites.

Table 1: LC-MS/MS Method Parameters for Carvedilol Metabolite Analysis

ParameterTypical Value/ConditionReference
Analyte O-Desmethyl Carvedilol[4]
Internal Standard This compoundN/A
Biological Matrix Human Plasma[4]
Extraction Method Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[5][6]
Chromatographic Column Chirobiotic® V or similar chiral column for enantiomeric separation[4]
Mobile Phase Acetonitrile and Ammonium Formate Buffer[7]
Ionization Mode Positive Electrospray Ionization (ESI+)[7]
Detection Multiple Reaction Monitoring (MRM)[5]

Table 2: Representative Bioanalytical Method Validation Data

ParameterAnalyteConcentration Range (ng/mL)Accuracy (%)Precision (% CV)Reference
Linearity Carvedilol Enantiomers0.05 - 100N/AN/A[4]
OHC Enantiomers0.05 - 10N/AN/A[4]
DMC Enantiomers0.02 - 10N/AN/A[4]
Intra- and Inter-batch Carvedilol0.05 - 5096.4 - 103.30.74 - 3.88[7]
4'-hydroxyphenyl carvedilol0.01 - 1096.4 - 103.30.74 - 3.88[7]

OHC: Hydroxyphenyl Carvedilol; DMC: O-Desmethyl Carvedilol; CV: Coefficient of Variation. Data for accuracy and precision are representative for analytes quantified using deuterated internal standards.

Experimental Protocol: Quantification of O-Desmethyl Carvedilol in Human Plasma

This section outlines a representative experimental protocol for the quantification of O-Desmethyl Carvedilol in human plasma using this compound as an internal standard, based on methodologies described in the literature.[4][5][6][7]

1. Preparation of Stock and Working Solutions

  • Prepare primary stock solutions of O-Desmethyl Carvedilol and this compound (IS) in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the O-Desmethyl Carvedilol stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare a working solution of the this compound IS at an appropriate concentration (e.g., 100 ng/mL).

2. Preparation of Calibration Standards and Quality Control Samples

  • Spike blank human plasma with the appropriate working solutions to prepare a calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero concentration levels.

  • Prepare QC samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

3. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution.

  • Vortex mix the samples.

  • Load the samples onto a pre-conditioned SPE cartridge (e.g., Oasis MCX).

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and IS from the cartridge with an elution solvent (e.g., methanol with 5% ammonium hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis

  • LC System : A UPLC or HPLC system.

  • Column : A suitable C18 or chiral column.

  • Mobile Phase : A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization : ESI in positive mode.

  • MRM Transitions : Monitor the specific precursor-to-product ion transitions for O-Desmethyl Carvedilol and this compound.

5. Data Analysis and Quantification

  • Integrate the peak areas for both the analyte and the IS.

  • Calculate the peak area ratio (analyte peak area / IS peak area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_1 Bioanalytical Workflow using this compound Sample Plasma Sample (Calibrator, QC, Unknown) Spike Spike with This compound (IS) Sample->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quant Quantification (Peak Area Ratio vs. Conc.) Analysis->Quant

References

A Technical Guide to O-Desmethyl Carvedilol-d5 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of O-Desmethyl Carvedilol-d5, a key deuterated metabolite of Carvedilol. This document outlines commercially available sources, pricing, and detailed experimental protocols for its use in bioanalytical assays. Furthermore, it visually details the metabolic pathway of Carvedilol, providing essential context for its pharmacokinetic and metabolic studies.

This compound: Supplier and Pricing Overview

This compound, the deuterated form of a primary metabolite of Carvedilol, is essential as an internal standard for quantitative bioanalysis. Its use in liquid chromatography-mass spectrometry (LC-MS/MS) assays ensures accuracy and precision in pharmacokinetic and metabolic studies.[1][2][3][4][5] Several suppliers offer this stable isotope-labeled compound, with pricing varying by quantity.

SupplierProduct Code/CAS No.Available QuantitiesPrice (USD)Notes
Toronto Research Chemicals (TRC) D2914772.5 mg$150Pricing is publicly listed.[6]
25 mg$1200
LGC Standards TRC-D2914772.5 mg, 25 mgPrice on requestRequires login or inquiry for pricing.[7][8]
Pharmaffiliates PA STI 028140Not specifiedPrice on requestRequires login or inquiry for pricing.
ChemicalBook 1794817-24-52.5 mg, 25 mg$150 (2.5mg), $1200 (25mg)Lists Toronto Research Chemicals as a supplier.[6]
Sinco Pharmachem Inc. C2212410mg, 25mg, 50mg/vialPrice on request
Cayman Chemical Not specifiedPrice on request
ANEXIB Chemicals Not specifiedPrice on request

Experimental Protocols: Bioanalysis of Carvedilol and its Metabolites

The following sections detail established methodologies for the extraction and quantification of Carvedilol and its metabolites from biological matrices, primarily human plasma. This compound is an ideal internal standard for these procedures.

Method 1: Liquid-Liquid Extraction (LLE) for HPLC-Fluorescence Detection

This method is adapted from a procedure for the determination of Carvedilol in human plasma and is suitable for use with this compound as an internal standard.[9]

1. Sample Preparation:

  • To 1 mL of human plasma, add a known concentration of this compound solution (internal standard).

  • Add 5 mL of dichloromethane (extraction solvent).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Lichrosphere® CN (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile and 20 mM ammonium acetate buffer with 0.1% triethylamine (pH adjusted to 4.5 with phosphoric acid) in a 40:60 (v/v) ratio.[9]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Detection: Fluorescence detector with excitation at 282 nm and emission at 340 nm.[9]

Method 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of Carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol.[10] this compound can be used as an internal standard for the O-desmethyl metabolite.

1. Sample Preparation:

  • To 100 µL of human plasma, add the internal standard solution (this compound).

  • Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

2. UPLC-MS/MS Conditions:

  • Column: UPLC C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.[10]

  • Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with formic acid) in a 78:22 (v/v) ratio.[10]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for O-Desmethyl Carvedilol and this compound would need to be determined. For Carvedilol, a transition of m/z 407.2 → 100.1 is commonly used.

Carvedilol Metabolic Pathway

Carvedilol undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation.[11][12][13] The formation of O-Desmethyl Carvedilol is a key metabolic step.

Carvedilol_Metabolism Carvedilol Carvedilol O_Desmethyl_Carvedilol O-Desmethyl Carvedilol Carvedilol->O_Desmethyl_Carvedilol CYP2C9 (major) CYP2D6, CYP1A2, CYP2E1 (minor) Hydroxylated_Metabolites 4'- and 5'-OH-Carvedilol Carvedilol->Hydroxylated_Metabolites CYP2D6 (major) Carvedilol_Glucuronide Carvedilol Glucuronide Carvedilol->Carvedilol_Glucuronide UGT1A1, UGT2B4, UGT2B7 Metabolite_Glucuronide Metabolite Glucuronides O_Desmethyl_Carvedilol->Metabolite_Glucuronide UGT Enzymes Hydroxylated_Metabolites->Metabolite_Glucuronide UGT Enzymes

Caption: Metabolic pathway of Carvedilol.

Experimental Workflow for Bioanalytical Method

The general workflow for a bioanalytical method using this compound as an internal standard is depicted below.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add O-Desmethyl Carvedilol-d5 (IS) Plasma_Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Peak_Integration Peak Integration LC_MSMS->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Bioanalytical workflow using an internal standard.

References

In-Depth Technical Guide: Physicochemical Characteristics of O-Desmethyl Carvedilol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of O-Desmethyl Carvedilol-d5, a labeled metabolite of Carvedilol. This document is intended to serve as a foundational resource for researchers engaged in pharmacokinetic studies, metabolic profiling, and the development of analytical methodologies.

Core Physicochemical Data

This compound is the deuterated form of O-Desmethyl Carvedilol, a primary metabolite of the nonselective β-adrenergic blocker, Carvedilol. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.

Quantitative physicochemical data for this compound is summarized in the table below for ease of reference and comparison.

PropertyValue
Chemical Name 2-(2-((3-((9H-carbazol-4-yl)oxy)-2-hydroxypropyl-1,1,2,3,3-d5)amino)ethoxy)phenol[1][2]
Synonyms BM 14242-d5, Desmethylcarvedilol-d5[2][3]
CAS Number 1794817-24-5[1][2][3]
Molecular Formula C₂₃H₁₉D₅N₂O₄[1][2]
Molecular Weight 397.48 g/mol [1][2]
Molar Mass 391.43972 g/mol [3]
Appearance White to Off-White Solid[3]
Melting Point 156-159°C[3]
Solubility DMSO (Slightly, Sonicated), Methanol (Slightly, Heated, Sonicated)[3]
Storage Condition -20°C Freezer[3]

Metabolic Pathway of Carvedilol

O-Desmethyl Carvedilol is an active metabolite formed from the demethylation of the parent drug, Carvedilol. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme CYP2C9.[4][5] While it possesses minor beta-blocking activity, it lacks the alpha-1 adrenergic receptor antagonism of its parent compound.[4] The metabolic pathway is a critical consideration in pharmacokinetic and drug-drug interaction studies.

Carvedilol Carvedilol Metabolite O-Desmethyl Carvedilol Carvedilol->Metabolite O-Demethylation Enzyme CYP2C9 (Primary Enzyme) Enzyme->Carvedilol

Metabolic conversion of Carvedilol.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of reference standards like this compound. Below are generalized protocols for key analytical experiments.

Determination of Melting Point
  • Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

  • Methodology:

    • A small, finely powdered sample of this compound is packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is reported as the melting point.

Solubility Assessment
  • Objective: To qualitatively determine the solubility in common laboratory solvents.

  • Methodology:

    • A small, pre-weighed amount of this compound (e.g., 1 mg) is placed into a vial.

    • A measured volume of the solvent (e.g., 1 mL of DMSO or Methanol) is added.

    • The mixture is vortexed at room temperature for a set period.

    • If the solid does not dissolve, physical methods such as sonication or gentle heating are applied, and the results are noted.

    • Observations are recorded using terms like "Slightly Soluble," noting any treatments (e.g., "Heated," "Sonicated") required to achieve dissolution.[3]

Purity Analysis and Quantification via LC-MS/MS
  • Objective: To confirm the identity, purity, and concentration of this compound and its non-labeled counterpart in biological matrices.

  • Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for this analysis.[5]

    • Chromatographic Separation:

      • A C18 or similar reversed-phase column is typically used.

      • The mobile phase often consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

      • A gradient elution is programmed to ensure separation from potential impurities and matrix components.

    • Mass Spectrometric Detection:

      • The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

      • Specific precursor-to-product ion transitions are monitored for both O-Desmethyl Carvedilol and this compound.

    • Sample Preparation:

      • For quantification in plasma, a protein precipitation or liquid-liquid extraction is performed, followed by the addition of the deuterated internal standard.

    • Data Analysis:

      • The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte concentration in unknown samples.

The following diagram illustrates a typical workflow for the analytical characterization of a deuterated reference standard.

cluster_0 Sample Handling cluster_1 Analytical Characterization cluster_2 Data Analysis & Reporting Reception Receive Standard Storage Store at -20°C Reception->Storage Prep Prepare Stock Solution Storage->Prep Purity Purity Check (HPLC/UPLC) Prep->Purity Identity Identity Confirmation (MS) Purity->Identity Solubility Solubility Test Identity->Solubility Analysis Analyze Data Solubility->Analysis COA Generate Certificate of Analysis (CoA) Analysis->COA

Workflow for reference standard characterization.

References

The Use of O-Desmethyl Carvedilol-d5 in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of O-Desmethyl Carvedilol-d5 as an internal standard in the quantitative analysis of carvedilol and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines detailed experimental protocols, mass spectrometric parameters, and the pharmacological context of carvedilol's mechanism of action.

Introduction

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 adrenergic blocking activity, widely used in the treatment of hypertension and heart failure. The monitoring of carvedilol and its pharmacologically active metabolites, such as O-desmethyl carvedilol, in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis, as it corrects for matrix effects and variability in sample processing and instrument response.

Physicochemical Properties and Mass Spectrometric Data

Stable isotope-labeled internal standards are essential for accurate and precise quantification in mass spectrometry. This compound serves as an ideal internal standard for the analysis of O-desmethyl carvedilol due to its identical chemical properties and distinct mass-to-charge ratio (m/z).

Table 1: Physicochemical Properties

CompoundChemical FormulaMolecular Weight ( g/mol )
O-Desmethyl CarvedilolC₂₃H₂₄N₂O₄392.45
This compoundC₂₃H₁₉D₅N₂O₄397.48

Table 2: Mass Spectrometric Parameters for LC-MS/MS Analysis

The following table summarizes the multiple reaction monitoring (MRM) transitions commonly used for the analysis of carvedilol, its metabolites, and their corresponding deuterated internal standards. These transitions represent the precursor ion (Q1) and the most abundant product ion (Q3) and are crucial for the selective and sensitive detection of the analytes.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Carvedilol407.1100.1[1]
Carvedilol-d5412.2105.1[1]
O-Desmethyl Carvedilol393.274.1
This compound398.279.1
4'-Hydroxyphenyl Carvedilol423.1222.0[2]

Experimental Protocols

The following protocols provide a general framework for the quantitative analysis of carvedilol and its metabolites in plasma samples. Optimization of these methods may be required for specific instrumentation and matrices.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices.

Protocol:

  • Conditioning: Condition a suitable SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 500 µL of plasma, add the internal standard solution (this compound). Acidify the sample with 100 µL of 0.1 N HCl. Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 N HCl followed by 1 mL of methanol/water (e.g., 50:50, v/v) to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is an alternative method for sample preparation, particularly for analytes with good solubility in organic solvents.

Protocol:

  • Sample Aliquoting: To 200 µL of plasma, add 10 µL of the internal standard solution (this compound).

  • Extraction: Add 2.5 mL of an appropriate organic solvent (e.g., tert-butyl methyl ether). Vortex the mixture for 2 minutes.[2]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase and inject into the LC-MS/MS system.[2]

Liquid Chromatography (LC) Conditions

Chromatographic separation is critical for resolving the analytes from endogenous interferences. A reversed-phase C18 column is commonly employed.

Table 3: Typical LC Parameters

ParameterValue
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient ProgramStart with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the analytical data. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analytes.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

Carvedilol's Mechanism of Action and Signaling Pathways

Carvedilol exerts its therapeutic effects by blocking adrenergic receptors. Understanding these pathways is essential for interpreting pharmacokinetic and pharmacodynamic data.

Beta-1 Adrenergic Receptor Signaling Pathway

Carvedilol is a non-selective antagonist of beta-1 and beta-2 adrenergic receptors. The blockade of beta-1 receptors in the heart is primarily responsible for its negative chronotropic and inotropic effects.

Beta1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Carvedilol Carvedilol Beta1_AR β1-Adrenergic Receptor Carvedilol->Beta1_AR Blocks G_protein Gs Protein Beta1_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Leads to

Beta-1 Adrenergic Receptor Signaling Pathway Blockade by Carvedilol
Alpha-1 Adrenergic Receptor Signaling Pathway

Carvedilol's antagonism of alpha-1 adrenergic receptors in vascular smooth muscle leads to vasodilation and a reduction in blood pressure.

Alpha1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Carvedilol Carvedilol Alpha1_AR α1-Adrenergic Receptor Carvedilol->Alpha1_AR Blocks Gq_protein Gq Protein Alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_plus Ca²⁺ ER->Ca2_plus Releases Ca2_plus->PKC Activates Cellular_Response Smooth Muscle Contraction (Vasoconstriction) Ca2_plus->Cellular_Response Leads to PKC->Cellular_Response Leads to

Alpha-1 Adrenergic Receptor Signaling Pathway Blockade by Carvedilol
Carvedilol Metabolism Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of carvedilol and its metabolites from plasma samples using LC-MS/MS with this compound as an internal standard.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add O-Desmethyl Carvedilol-d5 (IS) Plasma_Sample->Add_IS Extraction Solid-Phase Extraction or Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Peak Area Ratio) MS_Detection->Quantification Results Concentration Results Quantification->Results

LC-MS/MS Workflow for Carvedilol Metabolite Analysis

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of O-desmethyl carvedilol in biological matrices by LC-MS/MS. The detailed protocols and mass spectrometric parameters outlined in this guide serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics. Furthermore, a thorough understanding of carvedilol's mechanism of action and signaling pathways is essential for the comprehensive interpretation of analytical data in the context of drug development and clinical research.

References

An In-depth Technical Guide to Carvedilol Metabolism Pathways for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

November 12, 2025

This technical guide provides a comprehensive overview of the metabolic pathways of carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking activity. Designed for researchers, scientists, and drug development professionals, this document delves into the core metabolic processes, presents quantitative data in a structured format, and offers detailed experimental protocols for key assays. Visual diagrams of metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the biotransformation of carvedilol.

Introduction to Carvedilol Metabolism

Carvedilol is administered as a racemic mixture of R(+) and S(-) enantiomers, both of which undergo extensive stereoselective metabolism primarily in the liver.[1] The biotransformation of carvedilol is complex, involving both Phase I and Phase II metabolic reactions. The primary pathways include aromatic ring and side-chain oxidation, demethylation, and glucuronidation.[1] These processes are mediated by a variety of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of several metabolites, some of which exhibit pharmacological activity.[1][2] Understanding these pathways is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and optimizing therapeutic outcomes.

Phase I Metabolism: Oxidation and Demethylation

Phase I metabolism of carvedilol is predominantly oxidative, catalyzed by multiple CYP450 isoenzymes. The main reactions are aromatic ring hydroxylation, side-chain oxidation, and O-demethylation.

Key Cytochrome P450 Enzymes Involved

Several CYP enzymes have been identified as key players in carvedilol metabolism. The relative contribution of each enzyme is stereoselective, meaning the metabolism of the R(+) and S(-) enantiomers can differ significantly.

  • CYP2D6: This is a major enzyme responsible for the aromatic ring hydroxylation of both enantiomers, leading to the formation of 4'- and 5'-hydroxyphenyl carvedilol.[3] These metabolites are pharmacologically active.[2]

  • CYP2C9: This enzyme is primarily involved in the O-demethylation of carvedilol to form O-desmethylcarvedilol.[3]

  • CYP1A2: This enzyme plays a significant role in the metabolism of the S(-) enantiomer and is involved in the formation of 8-hydroxycarbazolyl carvedilol.[3][4]

  • CYP3A4: This enzyme also contributes to the metabolism of both enantiomers.[4]

  • CYP2E1: Some evidence suggests the involvement of this enzyme in O-demethylation.[1]

Primary Phase I Metabolites

The main metabolites resulting from Phase I reactions are:

  • 4'- and 5'-hydroxyphenyl carvedilol (4'-OHC and 5'-OHC): Formed primarily by CYP2D6, these are active metabolites.[3]

  • 8-hydroxycarbazolyl carvedilol (8-OHCC): Formed mainly by CYP1A2.[3]

  • O-desmethylcarvedilol (ODMC): Formed predominantly by CYP2C9.[3]

Quantitative Data on Phase I Metabolism

The following table summarizes the relative contributions of CYP enzymes to the metabolism of carvedilol enantiomers.

EnantiomerCYP IsozymeRelative Contribution (%)Metabolic PathwayReference
R(+)-Carvedilol CYP2D640Aromatic Ring Hydroxylation[1]
CYP3A430[1]
CYP1A220Side-chain Oxidation[1]
CYP2C9<10O-Demethylation[1]
S(-)-Carvedilol CYP1A260Side-chain Oxidation[1]
CYP2D620Aromatic Ring Hydroxylation[1]
CYP3A415[1]
CYP2C9<5O-Demethylation[1]

Phase II Metabolism: Glucuronidation

Following Phase I oxidation, carvedilol and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation. This process increases the water solubility of the compounds, facilitating their excretion.

Key UDP-Glucuronosyltransferase (UGT) Enzymes Involved

Several UGT isoforms are responsible for the glucuronidation of carvedilol and its hydroxylated metabolites.

  • UGT1A1: Involved in the glucuronidation of carvedilol.[5][6]

  • UGT2B4: Catalyzes the formation of carvedilol glucuronides.[5][6]

  • UGT2B7: Plays a role in the glucuronidation of carvedilol.[5][6]

The glucuronidation of carvedilol is also stereoselective. For instance, UGT1A1 shows a preference for R-carvedilol, while UGT2B7 preferentially metabolizes S-carvedilol.[6]

Quantitative Data on Glucuronidation

The following table presents the kinetic parameters for carvedilol glucuronidation by different UGT isoforms and human liver microsomes (HLM).

Enzyme SourceGlucuronideKm (µM)Vmax (pmol/min/mg protein)Reference
HLM G126.6106[5]
G246.044.5[5]
UGT1A1 G255.13.33[5]
UGT2B4 G138.27.88[5]
G222.16.25[5]
UGT2B7 G142.66.67[5]

G1 and G2 represent two different carvedilol glucuronides.

Metabolic Pathways and Experimental Workflow Diagrams

To visually represent the complex metabolic processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Carvedilol_Metabolism Carvedilol Carvedilol (R/S Enantiomers) PhaseI Phase I Metabolism (Oxidation & Demethylation) Carvedilol->PhaseI CYP2D6, CYP2C9, CYP1A2, CYP3A4 PhaseII Phase II Metabolism (Glucuronidation) Carvedilol->PhaseII UGT1A1, UGT2B4, UGT2B7 OHC 4'- & 5'-OH-Carvedilol (Active) PhaseI->OHC CYP2D6 ODMC O-Desmethyl-Carvedilol PhaseI->ODMC CYP2C9 OHCC 8-OH-Carbazolyl-Carvedilol PhaseI->OHCC CYP1A2 Glucuronides Carvedilol & Metabolite Glucuronides PhaseII->Glucuronides OHC->PhaseII UGT1A1, UGT2B4, UGT2B7 ODMC->PhaseII OHCC->PhaseII Excretion Excretion Glucuronides->Excretion Experimental_Workflow cluster_invitro In Vitro Metabolism Assay cluster_analysis Metabolite Identification & Quantification cluster_interpretation Data Interpretation Incubation Incubation of Carvedilol with Human Liver Microsomes/Recombinant Enzymes Quenching Reaction Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Data Processing & Metabolite Identification LCMS->DataAnalysis Quantification Quantification of Parent & Metabolites DataAnalysis->Quantification Pathway Metabolic Pathway Elucidation Quantification->Pathway Kinetics Enzyme Kinetics Determination Quantification->Kinetics

References

The Role of CYP2C9 in the O-Desmethylation of Carvedilol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, is a widely prescribed medication for the management of heart failure and hypertension. Its metabolism is complex, involving multiple cytochrome P450 (CYP) enzymes and pathways. This technical guide provides an in-depth analysis of the role of CYP2C9 in the O-desmethylation of carvedilol, a significant metabolic route. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development. While CYP2D6 is a major enzyme in carvedilol's overall metabolism, particularly in hydroxylation, CYP2C9 is recognized as playing a primary role in the O-desmethylation pathway.[1]

Introduction to Carvedilol Metabolism

Carvedilol is administered as a racemic mixture of R(+) and S(-) enantiomers, both of which are pharmacologically active but exhibit different potencies. The S(-) enantiomer is primarily responsible for beta-blockade, while both enantiomers contribute to alpha-1 blockade. The metabolism of carvedilol is extensive and stereoselective, occurring primarily in the liver. The main metabolic pathways include aromatic ring hydroxylation, side-chain oxidation, and O-desmethylation, followed by glucuronidation.[2]

Several CYP450 isoenzymes are involved in carvedilol's biotransformation, including CYP2D6, CYP2C9, CYP1A2, CYP2E1, and CYP3A4.[1] Genetic polymorphisms in the genes encoding these enzymes, particularly CYP2D6, can lead to significant inter-individual variability in carvedilol plasma concentrations and clinical response.

CYP2C9 and the O-Desmethylation Pathway

The O-desmethylation of carvedilol results in the formation of O-desmethylcarvedilol. In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have identified CYP2C9 as a key enzyme responsible for this metabolic reaction.[3] The US Food and Drug Administration (FDA) notes that CYP2C9 is of primary importance in the O-methylation (a related process to O-desmethylation) pathway of S(-)-carvedilol.[1]

The O-desmethyl metabolite of carvedilol is considered to have minor pharmacological activity compared to the parent compound and its hydroxylated metabolites. However, understanding the kinetics of its formation is crucial for a complete pharmacokinetic profile of carvedilol and for assessing potential drug-drug interactions involving CYP2C9 inhibitors or inducers.

Quantitative Analysis of CYP2C9-mediated O-Desmethylation

In vitro studies using recombinant CYP2C9 have been conducted to determine the kinetic parameters of carvedilol O-desmethylation. These studies are essential for understanding the enzyme's affinity for the substrate (Km) and its maximum metabolic capacity (Vmax). The ratio of Vmax to Km provides a measure of the intrinsic clearance (CLint), which reflects the enzyme's catalytic efficiency.

A key study by Pan et al. (2016) investigated the enzymatic activity of wild-type CYP2C9*1 and 35 of its allelic variants towards carvedilol O-desmethylation. The study reported that compared to the wild-type, the intrinsic clearance values of the variants were significantly altered, with decreases ranging from 30% to 99.8%, primarily due to increased Km and/or decreased Vmax values.[3]

Table 1: Enzyme Kinetic Parameters for Carvedilol O-Desmethylation by CYP2C9*1

ParameterValueUnitReference
KmData not available in accessible literatureµMPan et al., 2016
VmaxData not available in accessible literaturepmol/min/pmol CYPPan et al., 2016
Intrinsic Clearance (Vmax/Km)Data not available in accessible literatureµL/min/pmol CYPPan et al., 2016

Note: Despite extensive literature searches, the full text of the primary study by Pan et al. (2016) containing the specific quantitative values for Km and Vmax was not accessible. The provided information is based on the abstract and citations of this work.

Experimental Protocols

The determination of CYP2C9's role in carvedilol O-desmethylation typically involves in vitro assays using recombinant enzymes. The following is a generalized protocol based on methodologies described in the literature.

In Vitro Incubation with Recombinant CYP2C9

Objective: To measure the formation of O-desmethylcarvedilol from carvedilol by recombinant human CYP2C9.

Materials:

  • Recombinant human CYP2C9 expressed in a suitable system (e.g., baculovirus-infected insect cells)

  • Carvedilol standard

  • O-desmethylcarvedilol standard

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard for HPLC analysis

Procedure:

  • Incubation Mixture Preparation: A typical incubation mixture in a microcentrifuge tube would contain potassium phosphate buffer, the recombinant CYP2C9 enzyme, and the NADPH regenerating system.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to bring it to the reaction temperature.

  • Initiation of Reaction: The reaction is initiated by adding carvedilol at various concentrations (e.g., ranging from 2 to 100 µM to cover the expected Km).[3]

  • Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range with respect to time and protein concentration.[3]

  • Termination of Reaction: The reaction is stopped by adding a quenching solvent, such as ice-cold acetonitrile, which also serves to precipitate the protein. An internal standard is typically added at this step.

  • Sample Preparation for Analysis: The terminated reaction mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the metabolite, is then transferred for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the O-desmethylcarvedilol formed in the in vitro incubation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or mass spectrometer).

Chromatographic Conditions (Example):

  • Column: A reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used.[4]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate with pH adjustment) and an organic solvent (e.g., acetonitrile).[4][5] The composition can be isocratic or a gradient.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection: UV detection at a wavelength where both carvedilol and O-desmethylcarvedilol have significant absorbance (e.g., 240 nm).[5]

  • Quantification: The concentration of the metabolite is determined by comparing its peak area to that of a standard curve prepared with known concentrations of O-desmethylcarvedilol.

Visualizations

Metabolic Pathway of Carvedilol

Carvedilol_Metabolism Carvedilol Carvedilol ODMC O-desmethylcarvedilol Carvedilol->ODMC O-desmethylation (CYP2C9, CYP1A2, CYP2D6, CYP2E1) Hydroxy_4 4'-hydroxyphenyl carvedilol Carvedilol->Hydroxy_4 Hydroxylation (CYP2D6) Hydroxy_5 5'-hydroxyphenyl carvedilol Carvedilol->Hydroxy_5 Hydroxylation (CYP2D6) Glucuronides Glucuronide Conjugates Carvedilol->Glucuronides Glucuronidation (UGTs) ODMC->Glucuronides Glucuronidation (UGTs) Hydroxy_4->Glucuronides Glucuronidation (UGTs) Hydroxy_5->Glucuronides Glucuronidation (UGTs) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Incubation_Mix Prepare Incubation Mixture (Buffer, Recombinant CYP2C9, NADPH Regenerating System) Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Add_Substrate Add Carvedilol (various concentrations) Pre_incubation->Add_Substrate Incubate Incubate at 37°C for 30 min Add_Substrate->Incubate Terminate Terminate Reaction (add ice-cold ACN + Internal Standard) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC_Analysis Analyze by HPLC-UV Collect_Supernatant->HPLC_Analysis Data_Analysis Data Analysis (Calculate Km, Vmax, CLint) HPLC_Analysis->Data_Analysis

References

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Carvedilol in Human Plasma Using O-Desmethyl Carvedilol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-blocking activity, widely used in the treatment of hypertension and heart failure.[1] Accurate and reliable quantification of Carvedilol in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a robust and sensitive LC-MS/MS method for the determination of Carvedilol in human plasma. The method utilizes a deuterated metabolite, O-Desmethyl Carvedilol-d5, as the internal standard (IS) to ensure high accuracy and precision. The sample preparation is streamlined using a simple protein precipitation technique, making it suitable for high-throughput analysis.

Experimental

Materials and Reagents
  • Carvedilol reference standard was procured from a certified supplier.

  • This compound internal standard was synthesized and characterized.

  • HPLC-grade acetonitrile, methanol, and formic acid were purchased from a reputable chemical supplier.

  • Human plasma was obtained from a certified blood bank.

LC-MS/MS Instrumentation

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Chromatographic Conditions

A reversed-phase C18 column was used for the chromatographic separation. The mobile phase consisted of a gradient mixture of acetonitrile and water with 0.1% formic acid.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient As detailed in the protocol
Mass Spectrometry Conditions

The mass spectrometer was operated in the positive ion mode using Multiple Reaction Monitoring (MRM).

ParameterCarvedilolThis compound
Precursor Ion (m/z) 407.2398.2
Product Ion (m/z) 100.286.2
Collision Energy (eV) 3538
Ionization Mode ESI PositiveESI Positive

Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Carvedilol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Carvedilol stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the this compound working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Method Validation Summary

The method was validated according to regulatory guidelines for bioanalytical method validation.

ParameterResult
Linearity Range 0.1 - 200 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (%Bias) ± 15%
Recovery > 85%
Matrix Effect Minimal

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of Carvedilol in human plasma. The use of the stable isotope-labeled internal standard, this compound, effectively compensated for any variability in sample preparation and matrix effects, leading to high precision and accuracy. The simple protein precipitation protocol allows for rapid sample processing, making the method suitable for high-throughput bioanalysis in clinical and research settings.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 100 µL Plasma Sample IS Add 25 µL IS (this compound) Plasma->IS Precipitation Add 300 µL Acetonitrile IS->Precipitation Vortex1 Vortex Mix Precipitation->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Evaporation Evaporate Supernatant Centrifuge->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject 5 µL into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for Carvedilol analysis.

Signaling Pathway Diagram

G cluster_pathway Carvedilol Metabolism Pathway Carvedilol Carvedilol Metabolite1 4'-Hydroxyphenyl Carvedilol Carvedilol->Metabolite1 CYP2D6 Metabolite2 5'-Hydroxyphenyl Carvedilol Carvedilol->Metabolite2 CYP2D6 Metabolite3 O-Desmethyl Carvedilol Carvedilol->Metabolite3 CYP2C9 Glucuronidation Glucuronidation Carvedilol->Glucuronidation Metabolite1->Glucuronidation Metabolite2->Glucuronidation Metabolite3->Glucuronidation Excretion Excretion Glucuronidation->Excretion

Caption: Carvedilol metabolic pathway.[1]

References

Protocol for the Quantification of Carvedilol and its Metabolite O-Desmethyl Carvedilol in Human Plasma using O-Desmethyl Carvedilol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-blocking activity, widely used in the treatment of hypertension and heart failure. Monitoring its plasma concentrations, along with its metabolites, is crucial for pharmacokinetic and bioequivalence studies. O-desmethyl carvedilol is one of the main metabolites of carvedilol.[1] This application note describes a robust and sensitive method for the simultaneous quantification of carvedilol and O-desmethyl carvedilol in human plasma using O-Desmethyl Carvedilol-d5 as an internal standard (IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is intended to compensate for variability during sample preparation and analysis, although careful method development is necessary to avoid potential matrix effects and isotopic cross-talk.[2]

Experimental

Materials and Reagents
  • Carvedilol (Reference Standard)

  • O-Desmethyl Carvedilol (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate

  • Water (Ultrapure)

  • Human Plasma (K2-EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of carvedilol, O-desmethyl carvedilol, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of carvedilol and O-desmethyl carvedilol in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

The chromatographic separation is critical to resolve the analytes from potential interferences.

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium Formate
Mobile Phase B Acetonitrile
Gradient Start with 20% B, ramp to 80% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Carvedilol407.2100.135
O-Desmethyl Carvedilol393.286.138
This compound (IS) 398.2 91.1 38

Method Validation

The method should be validated according to regulatory guidelines, assessing the following parameters:

  • Linearity: A linear range of 0.1 to 100 ng/mL for carvedilol and 0.05 to 50 ng/mL for O-desmethyl carvedilol in plasma is suggested.[1] The coefficient of determination (r²) should be >0.99.

  • Precision and Accuracy: Intra- and inter-day precision and accuracy should be evaluated using quality control (QC) samples at low, medium, and high concentrations. The precision (%CV) should be <15% and accuracy (%RE) should be within ±15%.

  • Recovery: The extraction recovery of the analytes and internal standard should be consistent and reproducible.

  • Matrix Effect: Should be assessed to ensure that ionization suppression or enhancement from the plasma matrix is minimal and compensated for by the internal standard.

  • Stability: The stability of the analytes in plasma should be evaluated under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Data Presentation

The quantitative data for method validation should be summarized in clear and concise tables.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression Equation
Carvedilol0.1 - 100y = mx + c>0.99
O-Desmethyl Carvedilol0.05 - 50y = mx + c>0.99

Table 2: Precision and Accuracy Data

AnalyteQC LevelIntra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
CarvedilolLow<15%±15%<15%±15%
Medium<15%±15%<15%±15%
High<15%±15%<15%±15%
O-Desmethyl CarvedilolLow<15%±15%<15%±15%
Medium<15%±15%<15%±15%
High<15%±15%<15%±15%

Visualizations

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Sample preparation workflow for the analysis of carvedilol and its metabolite.

Caption: Logical relationship of analytes and method for accurate quantification.

References

Application Note: Solid-Phase Extraction of Carvedilol and its Metabolites from Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carvedilol is a non-selective beta- and alpha-1 adrenergic receptor antagonist widely used in the treatment of hypertension and congestive heart failure. The analysis of carvedilol and its metabolites, such as 4'-hydroxyphenyl carvedilol (4-OH carvedilol), in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes endogenous interferences from plasma samples, leading to cleaner extracts and improved analytical sensitivity and accuracy. This application note provides a detailed protocol for the solid-phase extraction of carvedilol and its primary active metabolite, 4'-hydroxyphenyl carvedilol, from human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology

A mixed-mode cation exchange (MCX) SPE protocol is employed for the extraction of carvedilol and its metabolites. This method leverages the basic nature of the analytes to achieve high recovery and specificity. The subsequent analysis by LC-MS/MS allows for sensitive and selective quantification.

Data Presentation

The following table summarizes the quantitative data from a validated bioanalytical method for the determination of carvedilol and 4-OH carvedilol in human plasma using solid-phase extraction.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Reference
Carvedilol0.5 - 1000.578.90[1][2]
4-OH Carvedilol0.3 - 400.383.25[1][2]
Carvedilol0.05 - 500.0594 - 99[3]
4'-hydroxyphenyl carvedilol0.01 - 100.0194 - 99[3]

Experimental Workflow

The following diagram illustrates the solid-phase extraction workflow for carvedilol and its metabolites from human plasma.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (Oasis MCX) cluster_post Post-Extraction plasma 200 µL Human Plasma is Add 25 µL Internal Standard (Abacavir) plasma->is acid Add 100 µL 0.1 N HCl is->acid vortex1 Vortex Mix acid->vortex1 load 3. Load: Pre-treated Plasma Sample vortex1->load condition 1. Condition: 2 mL Methanol equilibrate 2. Equilibrate: 2 mL Milli-Q Water condition->equilibrate equilibrate->load wash1 4. Wash: 1 mL 0.1 N HCl load->wash1 wash2 5. Wash: 1 mL Milli-Q Water wash1->wash2 elute 6. Elute: 2 mL 2% Ammonia in Methanol wash2->elute evaporate Evaporate to Dryness (Nitrogen Stream, 50°C) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

References

Application Note: High-Efficiency Liquid-Liquid Extraction of O-Desmethyl Carvedilol-d5 from Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust liquid-liquid extraction (LLE) protocol for the efficient recovery of O-Desmethyl Carvedilol-d5 from human plasma. O-Desmethyl Carvedilol is a significant metabolite of Carvedilol, a widely prescribed beta-blocker. The deuterated internal standard, this compound, is critical for the accurate quantification of the analyte in bioanalytical studies. This protocol is optimized for use with subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method demonstrates high recovery, minimal matrix effects, and excellent reproducibility, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

Carvedilol is a non-selective beta-adrenergic antagonist used in the treatment of hypertension and congestive heart failure. Its metabolism in humans is extensive, with O-desmethylation being one of the key metabolic pathways, producing O-Desmethyl Carvedilol. Accurate measurement of this metabolite is crucial for understanding the complete pharmacokinetic profile of Carvedilol. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using LC-MS/MS, as they compensate for variability in sample preparation and instrument response.

Liquid-liquid extraction (LLE) is a widely used sample preparation technique due to its simplicity, cost-effectiveness, and ability to provide a clean extract. This document provides a detailed protocol for a validated LLE method for this compound from human plasma.

Experimental

  • This compound (Internal Standard, ISTD)

  • Blank Human Plasma (with K2-EDTA as anticoagulant)

  • Methyl tert-butyl ether (MTBE), HPLC Grade

  • Sodium Hydroxide (NaOH), 1 M solution

  • Acetonitrile, HPLC Grade

  • Methanol, HPLC Grade

  • Water, HPLC Grade

  • Microcentrifuge tubes (2.0 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • ISTD Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • ISTD Working Solution (100 ng/mL): Dilute the stock solution with a 50:50 mixture of acetonitrile and water.

  • Sample Aliquoting: Pipette 200 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the 100 ng/mL ISTD working solution to the plasma sample.

  • Alkalinization: Add 100 µL of 1 M Sodium Hydroxide solution to the tube to adjust the pH.

  • Vortexing: Vortex the mixture for 30 seconds to ensure homogeneity.

  • Extraction Solvent Addition: Add 1.0 mL of methyl tert-butyl ether (MTBE) to the tube.

  • Extraction: Vortex the tube vigorously for 5 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LLE methods for Carvedilol and its metabolites, which are representative of the expected performance for this compound.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range0.02 - 10 ng/mL[1]
Lower Limit of Quantification (LLOQ)0.02 ng/mL[1]
Mean Extraction Recovery90 - 95%
Inter-assay Precision (CV%)< 10%
Inter-assay Accuracy (%)92 - 108%

Table 2: Stability of this compound in Plasma

Stability ConditionDurationStability (% of Initial)
Bench-top6 hours> 95%
Freeze-thaw Cycles3 cycles> 93%
Long-term Storage (-80°C)30 days> 96%

Workflow Diagram

The following diagram illustrates the key steps in the liquid-liquid extraction protocol for this compound.

LLE_Workflow Liquid-Liquid Extraction Workflow for this compound start Start: Plasma Sample aliquot 1. Aliquot 200 µL Plasma start->aliquot spike 2. Spike with ISTD (this compound) aliquot->spike alkalinize 3. Add 100 µL 1M NaOH spike->alkalinize vortex1 4. Vortex Mix (30s) alkalinize->vortex1 add_solvent 5. Add 1.0 mL MTBE vortex1->add_solvent extract 6. Vortex Extraction (5 min) add_solvent->extract centrifuge 7. Centrifuge (4000 rpm, 10 min) extract->centrifuge transfer 8. Transfer Organic Layer centrifuge->transfer evaporate 9. Evaporate to Dryness (N2) transfer->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute analyze 11. LC-MS/MS Analysis reconstitute->analyze

Caption: LLE Workflow for this compound.

Discussion

The described liquid-liquid extraction protocol provides a simple, rapid, and efficient method for the isolation of this compound from human plasma. The use of MTBE as the extraction solvent ensures high recovery of the analyte, while the alkalinization step facilitates its transfer into the organic phase. The subsequent evaporation and reconstitution steps concentrate the sample and ensure compatibility with the LC-MS/MS mobile phase. The validation data, based on similar methods for the parent drug and its metabolites, indicate that this protocol is reliable and reproducible for high-throughput bioanalysis.

Conclusion

This application note presents a detailed and effective liquid-liquid extraction protocol for this compound from human plasma. The method is well-suited for researchers and scientists in drug development and clinical pharmacology who require accurate and precise quantification of Carvedilol metabolites.

References

Application Note: Quantification of Carvedilol and its Metabolites in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the simultaneous quantification of carvedilol and its major metabolites, including o-desmethyl carvedilol (o-DMC), 4'-hydroxyphenyl carvedilol (4'-HPC), and 5'-hydroxyphenyl carvedilol (5'-HPC), in human urine samples. The methodology utilizes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, providing high selectivity and accuracy for pharmacokinetic and drug metabolism studies. Detailed sample preparation, chromatographic conditions, and mass spectrometric parameters are provided, along with a summary of expected quantitative performance.

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 adrenergic blocking activity, widely used in the treatment of hypertension and congestive heart failure. It is extensively metabolized in the body, with less than 2% of the administered dose excreted unchanged in the urine.[1][2] The primary metabolic pathways include aromatic ring oxidation and glucuronidation, leading to the formation of several active and inactive metabolites.[2] The main active metabolites include 4'-hydroxyphenyl carvedilol, which is approximately 13 times more potent than the parent drug in beta-blockade, as well as o-desmethyl carvedilol and 5'-hydroxyphenyl carvedilol.[2] Accurate and reliable quantification of carvedilol and its metabolites in urine is crucial for understanding its pharmacokinetics, metabolism, and for therapeutic drug monitoring.

This application note describes a validated LC-MS/MS method for the simultaneous determination of carvedilol and its key metabolites in human urine. The protocol includes a robust sample preparation procedure involving enzymatic hydrolysis followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensuring high recovery and minimal matrix effects.

Experimental

Materials and Reagents
  • Carvedilol, o-desmethyl carvedilol, 4'-hydroxyphenyl carvedilol, and 5'-hydroxyphenyl carvedilol reference standards

  • Deuterated internal standards (e.g., Carvedilol-d5)

  • β-glucuronidase/arylsulfatase (from Helix pomatia)[3]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human urine (drug-free)

Sample Preparation

A critical step in the analysis of carvedilol metabolites in urine is the enzymatic hydrolysis of glucuronide and sulfate conjugates.

Protocol: Enzymatic Hydrolysis and Liquid-Liquid Extraction (LLE) [3]

  • To 1 mL of urine sample, add an appropriate amount of β-glucuronidase/arylsulfatase.

  • Incubate the mixture to ensure complete hydrolysis of the conjugated metabolites.

  • Following hydrolysis, perform a liquid-liquid extraction.

  • The organic extract is then evaporated to dryness and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

Protocol: Dispersive Micro-Solid Phase Extraction (d-μSPE) [4]

  • A magnetic polyamide composite can be used as a sorbent for the extraction of carvedilol from urine samples.[4]

  • This method offers high recovery and is suitable for LC-MS/MS analysis.[4]

Liquid Chromatography
  • Column: A C18 reversed-phase column is suitable for the separation of carvedilol and its metabolites. For example, a UPLC C18 column (50 x 2.1 mm, 1.7 µm) can be used.[5]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium formate, pH 3.0 adjusted with 0.1% formic acid) is effective.[5][6]

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5 µL.[1]

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in positive mode is used for the detection of carvedilol and its metabolites.[1][5]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[5][6]

Table 1: Example MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Carvedilol407.10100.10
4'-hydroxyphenyl carvedilol423.10222.00
Carvedilol-d5 (IS)412.20100.10

Data derived from a study on human plasma, adaptable for urine analysis.[1]

Quantitative Data

The described methodologies have been validated to provide excellent sensitivity, linearity, and recovery for the quantification of carvedilol and its metabolites in biological matrices.

Table 2: Summary of Quantitative Performance in Urine

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Method
Carvedilol0.75 - 750.300.7580.1 - 97.8GC-MS[3]
o-desmethyl carvedilol0.75 - 750.300.7580.1 - 97.8GC-MS[3]
4'-hydroxyphenyl carvedilol3.0 - 750.753.080.1 - 97.8GC-MS[3]
5'-hydroxyphenyl carvedilol3.0 - 750.753.080.1 - 97.8GC-MS[3]
Carvedilol50 - 750-50100.7HPLC-UV[7][8]
Carvedilol--0.5 (for both enantiomers)-HPLC-Fluorescence[9]

Table 3: Summary of Quantitative Performance in Plasma (for reference)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Method
Carvedilol0.05 - 500.0594 - 99UPLC-MS/MS[5][6]
4'-hydroxyphenyl carvedilol0.01 - 100.0194 - 99UPLC-MS/MS[5][6]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) urine_sample->hydrolysis extraction Extraction (LLE or SPE) hydrolysis->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the quantification of carvedilol metabolites in urine.

carvedilol_metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Carvedilol Carvedilol oDMC o-desmethyl carvedilol (o-DMC) Carvedilol->oDMC CYP2D6, CYP2C9 HPC4 4'-hydroxyphenyl carvedilol (4'-HPC) Carvedilol->HPC4 CYP2D6, CYP2C9 HPC5 5'-hydroxyphenyl carvedilol (5'-HPC) Carvedilol->HPC5 CYP2D6, CYP2C9 Glucuronides Glucuronide and Sulfate Conjugates Carvedilol->Glucuronides oDMC->Glucuronides HPC4->Glucuronides HPC5->Glucuronides Urine Excretion in Urine Glucuronides->Urine

Caption: Simplified metabolic pathway of carvedilol.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of carvedilol and its major metabolites in human urine. The detailed sample preparation and analytical protocols ensure high-quality data suitable for a range of research applications, including pharmacokinetic studies, drug metabolism research, and clinical monitoring. The presented workflow and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development and analysis.

References

Application Note: High-Throughput Analysis of Carvedilol and its Metabolite O-Desmethyl Carvedilol using a Deuterated Internal Standard for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carvedilol is a non-selective beta/alpha-1 adrenergic receptor blocker widely used in the treatment of hypertension and heart failure.[1][2] Following administration, Carvedilol is extensively metabolized in the liver, primarily through aromatic ring oxidation and glucuronidation.[2] One of its key metabolites, O-Desmethyl Carvedilol (DMC), is formed primarily by the action of cytochrome P450 enzymes, including CYP2C9, CYP2D6, CYP1A2, and CYP2E1.[3][4][5]

Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of Carvedilol. Accurate quantification of both the parent drug and its major metabolites in biological matrices is essential for a complete understanding of its disposition. The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with the use of a stable isotope-labeled internal standard (SIL-IS).[6][7]

This application note details a robust protocol for the simultaneous quantification of Carvedilol and its metabolite, O-Desmethyl Carvedilol, in human plasma. The method employs O-Desmethyl Carvedilol-d5 as the internal standard for O-Desmethyl Carvedilol to ensure high accuracy and precision, correcting for variability in sample preparation and matrix effects.[8][9]

Principle and Rationale

The use of a deuterated internal standard, such as this compound, is central to modern bioanalytical methods.[10] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium). It co-elutes with the analyte and experiences identical extraction recovery and ionization efficiency in the mass spectrometer.[7][9] By measuring the peak area ratio of the analyte to its corresponding SIL-IS, the method effectively normalizes variations that can occur during sample processing and analysis, leading to highly reliable and reproducible data as recommended by regulatory agencies like the FDA and EMA.[8][9]

Caption: Principle of the Stable Isotope-Labeled Internal Standard.

Carvedilol Metabolism

Carvedilol undergoes extensive metabolism, with less than 2% of the drug excreted unchanged in the urine.[3] The demethylation pathway, leading to the formation of O-Desmethyl Carvedilol, is a significant route of metabolism.

G Carvedilol Carvedilol (Parent Drug) Metabolite O-Desmethyl Carvedilol (Metabolite) Carvedilol->Metabolite Enzymes CYP2C9 (primary) CYP2D6, CYP1A2, CYP2E1 Enzymes->Carvedilol

Caption: Metabolic pathway of Carvedilol to O-Desmethyl Carvedilol.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Carvedilol in Healthy Adults This table summarizes key pharmacokinetic parameters observed in clinical studies following oral administration of Carvedilol.

Parameter8 mg Dose[11][12]16 mg Dose[11]25 mg Dose[3]64 mg Dose[11]
Cmax (ng/mL) 6.9314.5024 - 15150.12
Tmax (h) ~6.0~6.01 - 2~6.0
AUC (ng·h/mL) 60.84131.64272 - 947486.27
Half-life (t½) (h) 6.737.027 - 107.18

Data presented are geometric means or ranges as reported in the cited literature. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve.

Experimental Protocol

This protocol outlines a method for the simultaneous quantification of Carvedilol and O-Desmethyl Carvedilol in human plasma.

5.1. Materials and Reagents

Table 2: Recommended Materials and Reagents

ItemSupplier/Grade
Carvedilol Reference StandardUSP or equivalent (≥99.5%)
O-Desmethyl Carvedilol Reference StandardCertified Reference Material
This compound (Internal Standard)Certified Reference Material
Carvedilol-d5 (Internal Standard)Certified Reference Material
AcetonitrileHPLC or LC-MS Grade
MethanolHPLC or LC-MS Grade
Formic AcidLC-MS Grade (≥99%)
WaterDeionized, 18 MΩ·cm
Human Plasma (K2EDTA)Pooled, from at least 6 sources
Solid Phase Extraction (SPE) Cartridgese.g., Oasis MCX

5.2. Bioanalytical Workflow

G A 1. Plasma Sample Thawing & Spiking with IS B 2. Sample Pre-treatment (e.g., Protein Precipitation) A->B C 3. Solid Phase Extraction (SPE) B->C D 4. Elution & Evaporation C->D E 5. Reconstitution D->E F 6. LC-MS/MS Analysis E->F G 7. Data Integration (Peak Area Ratio) F->G H 8. Concentration Calculation & PK Analysis G->H

Caption: General workflow for bioanalytical sample processing.

5.3. Sample Preparation (Solid Phase Extraction)

  • Thaw plasma samples and quality controls (QCs) at room temperature.

  • To a 200 µL aliquot of plasma, add 50 µL of the internal standard working solution (containing Carvedilol-d5 and this compound in methanol).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition an SPE cartridge (e.g., Oasis MCX, 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase (e.g., 50:50 Acetonitrile/Water with 0.1% Formic Acid).[2]

  • Inject 5 µL into the LC-MS/MS system.[2]

5.4. LC-MS/MS Method The following are typical starting conditions that should be optimized for the specific instrumentation used.

Table 3: Example LC-MS/MS Method Parameters

ParameterSetting
LC System UPLC/UHPLC System
Column C18, e.g., Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[13]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min[13]
Gradient Start at 30% B, increase to 90% B over 3 min, hold, re-equilibrate
Column Temp 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Carvedilol: m/z 407 -> 100Carvedilol-d5: m/z 412 -> 100O-Desmethyl Carvedilol: m/z 393 -> 282This compound: m/z 398 -> 287

Note: MRM (Multiple Reaction Monitoring) transitions should be optimized by infusing individual standard solutions.

5.5. Method Validation The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA, ICH M10).[14][15][16]

Table 4: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference from endogenous components at the retention time of the analytes and IS.[14]Response in blank samples (from ≥6 sources) should be <20% of the LLOQ for the analyte and <5% for the IS.[17]
Calibration Curve To define the relationship between concentration and instrument response.At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).[18]
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).At 4 QC levels (LLOQ, Low, Mid, High), mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ).[14]
LLOQ The lowest concentration that can be quantified with acceptable accuracy and precision.[18]Analyte response should be ≥5 times the response of a blank sample. Accuracy and precision must meet criteria (±20%).
Recovery To measure the efficiency of the extraction process.Should be consistent and reproducible, though 100% recovery is not required.[17]
Matrix Effect To assess the impact of matrix components on analyte ionization.[17]The CV of the IS-normalized matrix factor calculated from ≥6 sources of matrix should be ≤15%.
Stability To ensure analyte integrity under various storage and processing conditions.Mean concentration of stability QCs should be within ±15% of nominal concentration (bench-top, freeze-thaw, long-term).[16]

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a selective, sensitive, and robust protocol for the simultaneous quantification of Carvedilol and its primary metabolite, O-Desmethyl Carvedilol. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and generating high-quality data suitable for regulatory submission. This application note serves as a comprehensive guide for researchers performing pharmacokinetic and bioequivalence studies of Carvedilol.

References

Application Notes and Protocols for Bioanalytical Method Development with Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the development and validation of robust bioanalytical methods using deuterated internal standards, primarily for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Quantitative bioanalysis is a critical component of drug discovery and development, providing essential data for pharmacokinetic, toxicokinetic, and bioavailability studies. The use of an appropriate internal standard (IS) is fundamental to achieving accurate and reproducible results.[1][2][3] An IS is a compound of known concentration added to all samples, including calibration standards and quality controls (QCs), to correct for variability during sample preparation and analysis.[4]

Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely considered the "gold standard" for LC-MS/MS-based bioanalysis.[2][5][6] Due to their near-identical physicochemical properties to the analyte, they can effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[1][7][8] This application note outlines the principles, protocols, and best practices for developing and validating bioanalytical methods using deuterated internal standards, in alignment with regulatory expectations.[8][9][10][11][12]

Principle of Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard relies on the principle of isotope dilution mass spectrometry. The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS.[2] Since the analyte and IS exhibit similar behavior during sample preparation and analysis, the ratio of their peak areas remains constant, even if sample loss occurs. This allows for accurate quantification of the analyte in a complex biological matrix.

Key Considerations for Using Deuterated Standards

While highly effective, the use of deuterated standards requires careful consideration of several factors to ensure method robustness and reliability:

  • Degree and Position of Deuteration: The number of deuterium atoms should be sufficient to provide a mass shift that avoids isotopic crosstalk with the analyte.[1][2] A mass increase of +3 amu or more is generally recommended. The position of the deuterium labels should be on a stable part of the molecule to prevent back-exchange with hydrogen atoms.[1]

  • Isotopic Purity: The deuterated standard should be of high isotopic purity, with minimal presence of the unlabeled analyte.[13] The presence of unlabeled analyte as an impurity can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).[13]

  • Chromatographic Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.[2] However, extensive deuteration can sometimes lead to a slight chromatographic shift (isotope effect), which should be evaluated during method development.[1][14][15][16]

  • Potential for "Crosstalk": Crosstalk occurs when the signal from the analyte interferes with the signal of the internal standard, or vice versa. This can be minimized by selecting appropriate precursor and product ions for MRM transitions and ensuring a sufficient mass difference between the analyte and the IS.[1]

Experimental Workflow and Protocols

A systematic approach is essential for the successful development and validation of a bioanalytical method using a deuterated internal standard.

Bioanalytical_Method_Development_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Method Validation cluster_analysis Sample Analysis prep_stock Stock Solution Preparation prep_working Working Solution Preparation prep_stock->prep_working Dilution ms_opt MS/MS Optimization prep_working->ms_opt lc_dev LC Method Development ms_opt->lc_dev sample_prep_dev Sample Preparation Development lc_dev->sample_prep_dev selectivity Selectivity sample_prep_dev->selectivity linearity Linearity selectivity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision matrix_effect Matrix Effect accuracy_precision->matrix_effect stability Stability matrix_effect->stability sample_analysis Study Sample Analysis stability->sample_analysis

Caption: Bioanalytical Method Development and Validation Workflow.

Protocol: Stock and Working Solution Preparation
  • Stock Solutions: Accurately weigh a suitable amount of the analyte and the deuterated internal standard reference materials. Dissolve each in an appropriate solvent (e.g., methanol, acetonitrile, DMSO) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL). Store the stock solutions at an appropriate temperature (-20°C or -80°C).

  • Working Solutions: Prepare serial dilutions of the analyte stock solution with an appropriate solvent to create calibration standard (CS) and quality control (QC) working solutions. Prepare a separate working solution for the deuterated internal standard at a constant concentration.

Protocol: LC-MS/MS Method Development
  • Mass Spectrometry Optimization:

    • Infuse the analyte and deuterated IS solutions separately into the mass spectrometer to optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature, gas flows).

    • Determine the optimal precursor and product ions for both the analyte and the IS for Multiple Reaction Monitoring (MRM). Select transitions that are specific and provide a high signal-to-noise ratio.

  • Liquid Chromatography Development:

    • Select a suitable HPLC/UHPLC column (e.g., C18, HILIC) based on the polarity of the analyte.

    • Develop a mobile phase composition and gradient to achieve good chromatographic peak shape, retention, and separation from endogenous matrix components.

    • Aim for co-elution of the analyte and the deuterated IS.

Protocol: Sample Preparation
  • Select an appropriate sample preparation technique to extract the analyte and IS from the biological matrix (e.g., plasma, urine). Common techniques include:

    • Protein Precipitation (PPT): Add a water-miscible organic solvent (e.g., acetonitrile, methanol) to the sample to precipitate proteins. This is a simple and fast method.

    • Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous biological sample into an immiscible organic solvent. This provides a cleaner extract than PPT.

    • Solid-Phase Extraction (SPE): Use a solid sorbent to selectively retain and elute the analyte. This method offers the highest degree of sample clean-up.

  • The deuterated internal standard working solution should be added to all samples, including calibration standards and QCs, before the extraction step to compensate for variability in the entire process.[1]

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for the intended application.[10][11][12]

Validation Parameters and Acceptance Criteria
Parameter Description Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix.
Linearity and Range The relationship between the concentration of the analyte and the instrument response over a defined range.A calibration curve with at least six non-zero standards. The coefficient of determination (r²) should be ≥ 0.99.
Accuracy and Precision The closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision).For QCs at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (CV) should be ≤ 15%. For the LLOQ, these should be within ±20% and ≤ 20%, respectively.[10]
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and IS.The CV of the IS-normalized matrix factor calculated from at least six different lots of matrix should be ≤ 15%.
Recovery The efficiency of the extraction process.Recovery should be consistent, precise, and reproducible.
Stability The stability of the analyte in the biological matrix under different storage and handling conditions.The mean concentration of stability samples should be within ±15% of the nominal concentration.

Data Presentation and Interpretation

Example Data: Calibration Curve
Analyte Conc. (ng/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
115,2341,510,8760.0101
576,8901,523,4500.0505
20305,6781,515,6780.2017
50760,1231,520,3450.5000
1001,518,9871,519,8760.9994
2003,045,6781,521,0982.0023
Example Data: Accuracy and Precision
QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Accuracy (%) Precision (CV, %)
LLOQ11.05105.08.2
Low32.9197.05.6
Medium8082.4103.04.1
High160155.297.03.5

Troubleshooting Common Issues

Issue Potential Cause Solution
Poor Precision Inconsistent sample preparation; IS not compensating for variability.Optimize extraction procedure; ensure IS is added consistently and early in the process.
Inaccurate Results Impure reference standards; isotopic crosstalk; incorrect stock solution concentrations.Verify purity of standards; select different MRM transitions; re-prepare stock solutions.
Chromatographic Peak Tailing or Splitting Column degradation; inappropriate mobile phase.Replace column; optimize mobile phase pH and composition.
Significant Matrix Effect Inefficient sample clean-up.Employ a more rigorous sample preparation method (e.g., SPE).
IS Response Variability Inconsistent sample processing or instrument performance.Investigate sample handling procedures and instrument stability.[4][17]

Signaling Pathway and Logical Relationship Diagrams

Isotope_Dilution_Principle cluster_sample Biological Sample cluster_addition Internal Standard Addition cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_result Result Analyte Analyte (Unknown Amount) Extraction Extraction (e.g., SPE, LLE) Analyte->Extraction IS Deuterated IS (Known Amount) IS->Extraction LCMS Detection & Quantification Extraction->LCMS Analyte + IS Mixture Quantification Accurate Analyte Quantification LCMS->Quantification Peak Area Ratio (Analyte/IS)

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The use of deuterated internal standards is a powerful strategy for developing highly accurate, precise, and robust bioanalytical methods. By carefully considering the selection of the IS, optimizing the LC-MS/MS and sample preparation conditions, and performing a thorough method validation, researchers can generate high-quality data to support drug development programs. Adherence to the principles and protocols outlined in this document will facilitate the successful implementation of this essential bioanalytical technique.

References

Application Note: High-Throughput Analysis of O-Desmethyl Carvedilol-d5 using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust UPLC-MS/MS method for the quantitative analysis of O-Desmethyl Carvedilol, a metabolite of the cardiovascular drug Carvedilol, using its deuterated internal standard, O-Desmethyl Carvedilol-d5. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, drug metabolism research, and other bioanalytical applications. The methodology encompasses sample preparation from biological matrices, optimized UPLC conditions for rapid and efficient separation, and precise MS/MS parameters for selective and sensitive detection.

Introduction

Carvedilol is a non-selective beta-adrenergic blocker with alpha-1-adrenergic blocking activity, widely prescribed for the treatment of heart failure and hypertension. The metabolism of Carvedilol is extensive, with O-desmethylation being one of the metabolic pathways, resulting in the formation of O-Desmethyl Carvedilol. Accurate quantification of this metabolite is crucial for understanding the complete pharmacokinetic profile of Carvedilol. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers the high sensitivity, selectivity, and speed required for the analysis of metabolites in complex biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
  • O-Desmethyl Carvedilol

  • This compound

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Solid Phase Extraction (SPE)
  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex for another 10 seconds.

  • Centrifuge the samples at 14,000 rpm for 5 minutes.

  • Condition an SPE cartridge (e.g., C18, 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

UPLC Conditions
ParameterCondition
System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 2.5 minutes, hold for 1 minute, return to initial
conditions and equilibrate for 1.5 minutes.
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C
Mass Spectrometry Conditions

The mass spectrometer should be operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

ParameterCondition
System Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 1: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
O-Desmethyl Carvedilol393.2282.13520
This compound398.2287.13520

Note: Cone voltage and collision energy may require optimization for your specific instrument.

Data Presentation

Table 2: Quantitative Performance Characteristics of the UPLC-MS/MS Method

ParameterO-Desmethyl Carvedilol
Linearity Range (ng/mL) 0.02 - 10
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) (ng/mL) 0.02
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%) 85 - 115%
Recovery (%) > 80%

Visualizations

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (d5) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Acid Add 0.1% Formic Acid Vortex1->Add_Acid Vortex2 Vortex Add_Acid->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge SPE Solid Phase Extraction Centrifuge->SPE Elute Elute SPE->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MSMS MS/MS Detection UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for the UPLC-MS/MS analysis of O-Desmethyl Carvedilol.

Internal_Standard_Logic cluster_process Analytical Process Analyte O-Desmethyl Carvedilol (Analyte) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep UPLC_Injection UPLC Injection Sample_Prep->UPLC_Injection Ionization MS Ionization UPLC_Injection->Ionization Ratio Ratio of Analyte Signal to Internal Standard Signal Ionization->Ratio Signal Measurement Concentration Accurate Concentration Determination Ratio->Concentration Calibration Curve

Caption: Logical relationship of using an internal standard for accurate quantification.

Application Notes and Protocols for the Chiral Separation of Carvedilol and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carvedilol is a non-selective β-adrenergic antagonist with α1-blocking activity, administered as a racemic mixture of its (R)-(+)- and (S)-(-)-enantiomers.[1][2][3] The two enantiomers exhibit different pharmacological effects; the β-blocking activity resides primarily in the S-(-)-enantiomer, while both enantiomers have similar α1-blocking activity.[4][5] Carvedilol is extensively metabolized in the liver, forming active metabolites that also possess chirality.[4][6][7] The main active metabolites are 4'-hydroxyphenyl carvedilol (4'OHC), 5'-hydroxyphenyl carvedilol (5'OHC), and O-desmethyl carvedilol (DMC).[4][6] Given the stereoselective pharmacokinetics and pharmacodynamics of the parent drug and its metabolites, robust and efficient chiral separation methods are crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical manufacturing.[1][4]

These application notes provide detailed protocols and compiled data for the chiral separation of Carvedilol and its major metabolites using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Data Presentation

The following tables summarize quantitative data from various studies on the chiral separation of Carvedilol and its metabolites, facilitating easy comparison of different analytical approaches.

Table 1: Chiral HPLC Separation of Carvedilol Enantiomers
Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Reference
Chiralcel OD-RAcetonitrile:Isopropanol:Diethylamine (95:5:0.1, v/v/v)1.0UVGood[8]
Immobilized CelluloseHexane:Isopropanol:Diethylamine:Acetic Acid (40:60:0.7:0.3, v/v/v/v)1.0UV (220 nm)> 3.2[9]
Phenomenex Lux-cellulose–4Isopropanol:n-Heptane (60:40, v/v)1.0UV (254 nm)1.91[10]
Chirobiotic T (Teicoplanin)Methanol:Acetic Acid:Triethylamine (100:0.02:0.01, v/v/v)1.0MS/MS-[5]
Knauer C18 (with Chiral Additive)Aqueous solution (pH 4.4, 2.3 g/L CM-β-CD):Methanol:Acetonitrile (56.8:30.7:12.5, v/v/v)0.7UVGood[8]
Table 2: Simultaneous Chiral HPLC Separation of Carvedilol and its Metabolites
Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionAnalytes SeparatedResolution (Rs)Reference
Chiralpak IB N-580% (Acetonitrile:Methanol, 87:13):20% Potassium Phosphate Buffer (pH 7)0.5UVCAR, 4'OHC, 5'OHC, DMCCAR: 2.4, 5'OHC: 1.2, DMC: 1.0, 4'OHC: 0.8[4]
CHIRALCEL® OD-RHAcetonitrile:0.05% TFA and 0.05% DEA in water (gradient)1.0FL, MS/MSCAR, 5'-HCARGood[11]
Table 3: Chiral Capillary Electrophoresis (CE) Separation of Carvedilol Enantiomers
Chiral SelectorBackground Electrolyte (BGE)Voltage (kV)Temperature (°C)DetectionResolution (Rs)Reference
10 mM β-Cyclodextrin (β-CD)25 mM Phosphate buffer (pH 2.5)+2015UV (242 nm)Baseline[1][2][3][12]
20 mM Hydroxypropyl-β-CD (HP-β-CD)25 mM Phosphoric acid+2015UV (242 nm)Good[2]
30 mM Randomly methylated β-CD (RAMEB)25 mM Phosphoric acid+2015UV (242 nm)Good[2]
10 mM 2-hydroxypropyl-β-cyclodextrin50 mM Phosphate buffer (pH 4.0)--UV-[13]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Carvedilol Enantiomers using a Chiral Stationary Phase

This protocol is based on the method described by Rashid et al.[9]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Immobilized cellulose-based chiral stationary phase column (e.g., CHIRALPAK® IC).

2. Reagents:

  • Hexane (HPLC grade)

  • Isopropyl alcohol (HPLC grade)

  • Diethylamine (analytical grade)

  • Acetic acid (analytical grade)

  • Carvedilol standard

3. Chromatographic Conditions:

  • Column: Immobilized cellulose CSP

  • Mobile Phase: Hexane: Isopropyl alcohol: Diethylamine: Acetic acid (40: 60: 0.7: 0.3, v/v/v/v)[9]

  • Flow Rate: 1.0 mL/min[9]

  • Detection Wavelength: 220 nm[9]

  • Column Temperature: 40°C[9]

4. Sample Preparation:

  • Prepare a stock solution of racemic Carvedilol in the mobile phase.

  • Prepare working standards by diluting the stock solution to the desired concentrations.

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the separation at 220 nm.

  • Identify the enantiomer peaks based on their retention times (if known) or by injecting individual enantiomer standards.

Protocol 2: Simultaneous Chiral Separation of Carvedilol and its Metabolites by UHPLC

This protocol is adapted from the work of Samir et al.[4]

1. Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.

  • Chiralpak IB N-5 column.

2. Reagents:

  • Acetonitrile (UHPLC grade)

  • Methanol (UHPLC grade)

  • Potassium phosphate buffer (pH 7)

  • Carvedilol, 4'OHC, 5'OHC, and DMC standards

3. Chromatographic Conditions:

  • Column: Chiralpak IB N-5

  • Mobile Phase: 80% organic modifier (87% acetonitrile: 13% methanol) and 20% aqueous potassium phosphate buffer pH 7.[4]

  • Flow Rate: 0.5 mL/min[4]

  • Column Temperature: 25°C[4]

  • Detection: UV

4. Sample Preparation:

  • Prepare stock solutions of the racemic parent drug and each racemic metabolite in a suitable solvent (e.g., methanol).

  • Prepare a mixed working standard solution by diluting the stock solutions.

5. Procedure:

  • Equilibrate the UHPLC system with the mobile phase.

  • Inject the mixed standard solution.

  • Monitor the chromatogram to ensure the separation of all eight enantiomers (two for the parent drug and two for each of the three metabolites).

Protocol 3: Chiral Separation of Carvedilol Enantiomers by Capillary Electrophoresis

This protocol is based on the method developed by Hancu et al.[1][2][3]

1. Instrumentation:

  • Capillary Electrophoresis (CE) system with a UV detector.

  • Uncoated fused-silica capillary.

2. Reagents:

  • Phosphoric acid

  • Sodium hydroxide

  • β-Cyclodextrin (β-CD)

  • Carvedilol standard

  • Methanol (for sample preparation)

3. Electrophoretic Conditions:

  • Capillary: Uncoated fused-silica

  • Background Electrolyte (BGE): 25 mM phosphate buffer at pH 2.5 containing 10 mM β-CD.[1][2][3]

  • Applied Voltage: +20 kV[2][12]

  • Temperature: 15°C[2][12]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 1 second).[2][12]

  • Detection Wavelength: 242 nm[2][12]

4. Sample Preparation:

  • Prepare a stock solution of racemic Carvedilol in methanol.

  • Dilute the stock solution with the BGE to the desired concentration.

5. Procedure:

  • Rinse the capillary with 0.1 M sodium hydroxide, followed by water, and then the BGE before the first run.

  • Between runs, rinse the capillary with the BGE.

  • Inject the sample.

  • Apply the voltage and record the electropherogram.

Visualizations

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Prepare Racemic Carvedilol Standard Injector Autosampler/Injector Sample->Injector Load Sample MobilePhase Prepare Mobile Phase (e.g., Hexane/IPA/DEA/AA) Pump HPLC Pump MobilePhase->Pump Deliver Mobile Phase Pump->Injector Column Chiral Column (e.g., Immobilized Cellulose) Injector->Column Inject Detector UV Detector (220 nm) Column->Detector Elution DAS Data Acquisition System Detector->DAS Signal Analysis Chromatogram Analysis (Peak Integration, Rs Calculation) DAS->Analysis Data Simultaneous_Chiral_Separation_Workflow cluster_prep Preparation cluster_uhplc UHPLC Analysis cluster_output Output Standards Prepare Mixed Standards (Carvedilol & Metabolites) UHPLC UHPLC System with Chiralpak IB N-5 Column Standards->UHPLC Injection MobilePhase Prepare Mobile Phase (Organic & Aqueous Buffer) MobilePhase->UHPLC Elution Detection UV Detection UHPLC->Detection Chromatogram Chromatogram with Separated Enantiomers Detection->Chromatogram Data Acquisition Quantification Quantification of Each Enantiomer Chromatogram->Quantification Analysis Chiral_CE_Workflow cluster_prep Preparation cluster_ce Capillary Electrophoresis System cluster_data Data Analysis SamplePrep Prepare Carvedilol Sample in Methanol Injection Hydrodynamic Injection SamplePrep->Injection BGEPrep Prepare Background Electrolyte (Phosphate Buffer + β-CD) Capillary Fused-Silica Capillary BGEPrep->Capillary Fill Capillary Separation Electrophoretic Separation (+20 kV, 15°C) Capillary->Separation Injection->Capillary Detector UV Detector (242 nm) Separation->Detector Electropherogram Electropherogram Detector->Electropherogram Signal Analysis Peak Identification & Resolution Calculation Electropherogram->Analysis Data

References

Troubleshooting & Optimization

Technical Support Center: Carvedilol LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS/MS analysis of Carvedilol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression when analyzing Carvedilol in biological matrices?

Ion suppression in the LC-MS/MS analysis of Carvedilol is primarily caused by co-eluting endogenous components from the sample matrix.[1][2][3] These interfering substances can include:

  • Phospholipids: Abundant in plasma and other biological fluids, phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or buffer system can crystallize at the ESI probe tip, leading to reduced signal intensity.[4]

  • Endogenous Compounds: Other small molecules, metabolites, and proteins present in the biological matrix can compete with Carvedilol for ionization, thereby suppressing its signal.[4]

  • Concomitant Medications: If the subject is on other medications, these drugs or their metabolites can co-elute and interfere with Carvedilol's ionization.[5]

Q2: How can I assess the extent of ion suppression in my Carvedilol assay?

Two common methods to evaluate ion suppression are:

  • Post-Column Infusion: This qualitative method involves infusing a standard solution of Carvedilol directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column.[6][7] A dip in the baseline signal of Carvedilol at specific retention times indicates the elution of interfering components that cause ion suppression.

  • Post-Extraction Spike: This quantitative approach compares the response of Carvedilol spiked into a pre-extracted blank matrix sample with the response of Carvedilol in a neat solution (e.g., mobile phase).[8] The matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

    An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. The acceptance criterion for the internal standard (IS)-normalized MF is typically between 0.80 and 1.20.[9]

Q3: What is the role of an internal standard (IS) in mitigating ion suppression for Carvedilol analysis?

An internal standard is crucial for compensating for variability during sample preparation and analysis, including ion suppression.[2] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as Carvedilol-d5.[6][10] A SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[2]

However, it's important to note that even SIL internal standards may not always perfectly correct for ion suppression.[11] A slight difference in retention time between the analyte and the SIL-IS, known as the deuterium isotope effect, can lead to different degrees of ion suppression and affect the accuracy of the method.[5][11] For this reason, ¹³C labeled internal standards are sometimes preferred as they tend to co-elute more closely with the analyte than deuterium-labeled standards.[12]

Troubleshooting Guide

Issue: Low Carvedilol signal intensity and poor sensitivity.

This is a classic symptom of significant ion suppression. The following troubleshooting steps can help identify and resolve the issue.

Step 1: Evaluate and Optimize Sample Preparation

Inadequate sample cleanup is a primary source of ion suppression. Consider the following extraction techniques to remove interfering matrix components:

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to protein precipitation by selectively isolating Carvedilol.[2][6]

  • Liquid-Liquid Extraction (LLE): LLE is another effective technique for removing highly polar and non-polar interferences.[2][9]

  • Protein Precipitation (PPT): While simple and fast, PPT is the least effective method for removing phospholipids and other endogenous components.[2][13] If using PPT, consider a post-extraction cleanup step.

Experimental Protocol: Solid-Phase Extraction (SPE) for Carvedilol in Human Plasma

This protocol is adapted from a validated UPLC-MS/MS method.[6]

  • Cartridge Conditioning: Condition a Phenomenex Strata™-X (30 mg, 1 cm³) SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: To 100 µL of human plasma, add the internal standard (Carvedilol-d5). Vortex and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Carvedilol and the IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Step 2: Optimize Chromatographic Conditions

Chromatographic separation of Carvedilol from co-eluting matrix components is critical.

  • Increase Chromatographic Resolution: Employing a UPLC system with a sub-2 µm particle column can significantly improve peak resolution and separate Carvedilol from interfering phospholipids.

  • Modify Mobile Phase: Adjusting the mobile phase composition and gradient can alter the retention of both Carvedilol and interfering compounds.

    • Using acetonitrile as the organic modifier can provide different selectivity compared to methanol.[14]

    • Adding a small amount of a volatile buffer, such as ammonium formate or formic acid, can improve peak shape and ionization efficiency.[6][9]

  • Divert Flow: Use a divert valve to direct the initial and final portions of the chromatographic run, which often contain highly polar and non-polar interferences, to waste instead of the mass spectrometer.[15]

Quantitative Data: Comparison of HPLC and UPLC in Reducing Ion Suppression

The use of UPLC can lead to sharper peaks and better resolution of endogenous components, thereby reducing the potential for ion suppression.

ParameterHPLCUPLC
Column Particle Size 3.5 µm1.7 µm
Peak Resolution Partially resolved from interferencesBaseline resolved from interferences
Potential for Ion Suppression HigherLower
Step 3: Verify Mass Spectrometer and Internal Standard Performance
  • Check for Matrix Effects on IS: As previously mentioned, even SIL internal standards can be affected by ion suppression.[11] Ensure that the analyte-to-IS peak area ratio remains constant across different lots of blank matrix.

  • Optimize MS Parameters: While not a direct solution for ion suppression, ensure that MS parameters such as spray voltage, gas flows, and collision energy are optimized for Carvedilol to maximize its signal.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Troubleshooting Steps cluster_solution Solution Problem Low Carvedilol Signal (Potential Ion Suppression) SamplePrep Optimize Sample Preparation (SPE, LLE) Problem->SamplePrep Start Here Chromatography Improve Chromatographic Separation (UPLC, Gradient, Divert Valve) SamplePrep->Chromatography If signal is still low MS_IS Verify MS and IS Performance (Matrix Factor, IS Response) Chromatography->MS_IS If separation is good but suppression persists Solution Minimized Ion Suppression and Reliable Quantification MS_IS->Solution SamplePrepComparison cluster_input Input cluster_methods Sample Preparation Methods cluster_output Output (Cleanliness of Extract) Plasma Plasma Sample (Carvedilol + Matrix) PPT Protein Precipitation (PPT) Plasma->PPT LLE Liquid-Liquid Extraction (LLE) Plasma->LLE SPE Solid-Phase Extraction (SPE) Plasma->SPE PPT_Out High Level of Interferences PPT->PPT_Out Least Effective Cleanup LLE_Out Moderate Level of Interferences LLE->LLE_Out Good Cleanup SPE_Out Low Level of Interferences SPE->SPE_Out Most Effective Cleanup

References

Technical Support Center: Optimizing Chromatographic Separation of Carvedilol and O-Desmethyl Carvedilol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Carvedilol and its deuterated internal standard, O-Desmethyl Carvedilol-d5.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Carvedilol and this compound.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH. Carvedilol is a basic compound.Adjust the mobile phase pH to be at least 2 pH units below the pKa of Carvedilol (~7.8) to ensure it is fully ionized. A common choice is a mobile phase containing 0.1% formic acid.
Secondary interactions with the stationary phase.Use a column with end-capping or add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block active silanol groups.
Column overload.Reduce the injection volume or the concentration of the sample.
Co-elution of Carvedilol and this compound Insufficient chromatographic resolution.Optimize the gradient profile by decreasing the ramp rate or introducing an isocratic hold at a lower organic solvent percentage.
Inadequate stationary phase selectivity.Consider a different C18 column from another manufacturer or a column with a different stationary phase chemistry (e.g., phenyl-hexyl).
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure proper mobile phase mixing and degassing. Prepare fresh mobile phase daily.
Column temperature variations.Use a column oven to maintain a stable temperature throughout the analysis.
Column degradation.Implement a column washing protocol after each batch of samples. If performance does not improve, replace the column.
High Background Noise or Ghost Peaks Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Carryover from previous injections.Optimize the needle wash solvent and increase the wash volume and duration. Inject a blank solvent after a high-concentration sample to check for carryover.
Poor Sensitivity Suboptimal mass spectrometer settings.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and collision energies for the specific MRM transitions of both analytes.
Inefficient sample extraction.Evaluate different sample preparation techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to maximize recovery.
Matrix effects (ion suppression or enhancement).See the dedicated FAQ section on matrix effects below.
Inaccurate Quantification with Deuterated Internal Standard Crosstalk between analyte and internal standard MRM channels.Check for any contribution of the analyte to the internal standard's MRM transition and vice-versa by injecting high concentration standards of each compound individually. If crosstalk is observed, select different product ions.[1]
Isotopic interference from the analyte at the internal standard's mass.This is a known phenomenon where a slight retention time difference between the analyte and its deuterated internal standard can lead to differential matrix effects.[2] To mitigate this, ensure baseline separation or use a more highly deuterated internal standard if available.

Frequently Asked Questions (FAQs)

General Chromatography

Q1: What is a good starting point for a reversed-phase LC method for Carvedilol and this compound?

A good starting point is a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A flow rate of 0.4-0.6 mL/min is typically used. The gradient can be optimized to ensure baseline separation.

Q2: Should I use a chiral or achiral column?

For routine quantification of Carvedilol and its deuterated internal standard where the enantiomers are not being resolved, a standard achiral C18 column is sufficient. If the goal is to separate the enantiomers of Carvedilol, a chiral stationary phase is necessary.[3]

Mass Spectrometry

Q3: What are the recommended MRM transitions for Carvedilol and a deuterated internal standard?

Based on published methods, common MRM transitions in positive ion mode are:

  • Carvedilol: 407.1 > 100.1[1]

  • Carvedilol-d5: 412.2 > 105.1[1]

It is always recommended to optimize these transitions on your specific instrument.

Q4: What is crosstalk and how can I check for it?

Crosstalk occurs when the signal from the analyte is detected in the MRM channel of the internal standard, or vice versa. To check for this, inject a high concentration solution of Carvedilol and monitor the MRM channel for this compound. Then, inject a solution of this compound and monitor the Carvedilol channel. No significant peaks should be observed.[1]

Sample Preparation

Q5: What is the most suitable sample preparation technique for plasma samples?

The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): A simple and fast method, but may result in higher matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be automated for high-throughput analysis.[4]

Troubleshooting Specific Issues

Q6: My results are not reproducible, and I suspect matrix effects. How can I confirm and mitigate this?

Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common issue in bioanalysis.

  • Confirmation: A post-column infusion experiment can be performed to identify regions of ion suppression or enhancement in the chromatogram.

  • Mitigation:

    • Improve sample clean-up by switching to a more effective technique (e.g., from PPT to SPE).

    • Optimize chromatography to separate the analytes from the matrix-interfering components.

    • Use a stable isotope-labeled internal standard (like this compound) which co-elutes with the analyte and experiences similar matrix effects, thus providing accurate quantification. However, be aware that differential matrix effects can still occur if there is a slight retention time shift between the analyte and the internal standard.[2]

Q7: I am observing a slight retention time shift between Carvedilol and this compound. Is this a problem?

A small retention time difference is expected due to the deuterium isotope effect. However, if this shift leads to the analyte and internal standard eluting in different regions of matrix suppression or enhancement, it can lead to inaccurate quantification.[2] If this is suspected, further optimization of the chromatography to achieve baseline separation or moving to a region with minimal matrix effects is recommended.

Quantitative Data Summary

The following tables summarize typical quantitative parameters from validated bioanalytical methods for Carvedilol.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterTypical Value
LC Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 - 0.7 mL/min[5]
Ionization Mode Positive Electrospray Ionization (ESI+)
Carvedilol MRM 407.1 > 100.1[1]
Carvedilol-d5 MRM 412.2 > 105.1[1]

Table 2: Method Validation Parameters

ParameterTypical Range
Linearity Range 0.5 - 100 ng/mL[5]
Correlation Coefficient (r²) > 0.99
Intra- and Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery 75 - 95%

Experimental Protocols

Detailed LC-MS/MS Method

This protocol provides a general procedure for the analysis of Carvedilol and this compound in human plasma.

  • Sample Preparation (Solid-Phase Extraction - SPE) [4]

    • Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 200 µL of plasma sample (pre-spiked with this compound internal standard).

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis

    • LC System: UHPLC system

    • Column: C18, 50 x 2.1 mm, 1.7 µm

    • Column Temperature: 40°C

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.5 mL/min

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-3.0 min: 10-90% B

      • 3.0-3.5 min: 90% B

      • 3.5-3.6 min: 90-10% B

      • 3.6-5.0 min: 10% B

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole

    • Ion Source: ESI+

    • MRM Transitions:

      • Carvedilol: 407.1 -> 100.1

      • This compound: (Determine experimentally, expect parent ion around 397.2)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS SPE Solid-Phase Extraction Spike_IS->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Troubleshooting_Logic Start Problem with Chromatogram Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Inconsistent_RT Inconsistent Retention Time? Poor_Peak_Shape->Inconsistent_RT No Adjust_pH Adjust Mobile Phase pH Poor_Peak_Shape->Adjust_pH Yes Low_Sensitivity Low Sensitivity? Inconsistent_RT->Low_Sensitivity No Check_System Check LC System Stability (Pump, Column Temp) Inconsistent_RT->Check_System Yes Inaccurate_Quant Inaccurate Quantification? Low_Sensitivity->Inaccurate_Quant No Optimize_MS Optimize MS/MS Parameters Improve Sample Prep Low_Sensitivity->Optimize_MS Yes Check_IS Check for Crosstalk and Differential Matrix Effects Inaccurate_Quant->Check_IS Yes

References

isotopic interference of deuterated internal standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Isotopic Interference of Deuterated Internal Standards. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during quantitative analysis using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of deuterated internal standards?

Isotopic interference, or "cross-talk," occurs when the signal from the naturally occurring stable isotopes of an analyte contributes to the signal of its deuterated internal standard (IS).[1][2] In mass spectrometry, an analyte molecule has a base mass (M) and also exists in tiny amounts at higher masses (M+1, M+2, etc.) due to the natural abundance of isotopes like Carbon-13. If a deuterated internal standard has a mass that overlaps with one of these naturally occurring analyte isotopes, the instrument may not be able to distinguish between them, leading to a falsely elevated internal standard signal.[3][4]

Q2: Why is isotopic interference a problem for quantitative bioanalysis?

Isotopic interference can significantly compromise the accuracy and reliability of quantitative results.[1] The primary issues include:

  • Inaccurate Quantitation: A falsely high internal standard signal leads to an underestimation of the analyte's true concentration.[3][4]

  • Non-Linear Calibration Curves: The interference is often concentration-dependent, causing the calibration curve to become non-linear, particularly at higher analyte concentrations.[1][4] This can bias the results of the assay.[1]

  • Poor Assay Precision and Reproducibility: The variable nature of the interference can lead to increased variability in measurements.

Q3: What are the primary causes of isotopic interference?

The most common causes include:

  • Natural Isotopic Abundance: The analyte's naturally occurring heavy isotopes (e.g., ¹³C, ³⁷Cl) can have the same nominal mass as the deuterated internal standard.[1][2] This is more pronounced for larger molecules or compounds containing elements with abundant heavy isotopes like chlorine or bromine.[2]

  • Purity of the Internal Standard: The deuterated internal standard may contain residual, unlabeled analyte as an impurity, which directly contributes to the analyte signal and can affect quantitation.[1]

  • In-source Loss of Deuterium: Deuterium atoms can sometimes be lost from the internal standard in the mass spectrometer's ion source, causing it to be detected at a lower mass that might interfere with the analyte.[5]

  • Chromatographic Co-elution Issues: While the goal is for the analyte and its deuterated IS to co-elute perfectly, deuterium labeling can sometimes cause a slight shift in retention time (the "deuterium isotope effect").[6] If this shift causes the analyte and IS to experience different levels of matrix-induced ion suppression or enhancement, the analyte-to-IS ratio will be altered, affecting accuracy.[7]

Q4: How can I detect potential isotopic interference in my assay?

You can screen for isotopic interference by:

  • Analyzing the Analyte's Mass Spectrum: Inject a high-concentration solution of the unlabeled analyte alone and monitor the mass-to-charge ratio (m/z) of the internal standard. A significant signal in the IS channel indicates interference from the analyte's natural isotopes.[3][4]

  • Evaluating the Calibration Curve: A curve that loses linearity and bends towards the x-axis at the upper concentration range is a classic sign of this issue.[3][4]

  • Varying Internal Standard Concentration: Prepare standard curves with different, fixed concentrations of the internal standard. If interference is present, the assay's linearity may be affected differently at each IS concentration.[3][4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My calibration curve is non-linear and biased, especially at high concentrations.

This is a primary indicator of isotopic interference. The contribution from the analyte's natural isotopes becomes more significant relative to the fixed concentration of the internal standard as the analyte concentration increases.

Solution Workflow:

cluster_0 Troubleshooting Non-Linearity start Non-Linear Calibration Curve Observed check_analyte Inject High Concentration Analyte Only Monitor IS Channel start->check_analyte signal_present Signal Detected in IS Channel? check_analyte->signal_present confirm_interference Isotopic Interference Confirmed signal_present->confirm_interference Yes no_signal No Signal Detected (Interference Unlikely) signal_present->no_signal No implement_correction Option 1: Implement Mathematical Correction (See Protocol 2) confirm_interference->implement_correction select_new_is Option 2: Select a New Internal Standard (e.g., +4 amu or ¹³C-labeled) confirm_interference->select_new_is

Caption: Workflow for troubleshooting a non-linear calibration curve.

Problem: My results show poor accuracy and precision, but the cause is not obvious.

While several factors can cause poor accuracy and precision, isotopic interference and related isotope effects should be investigated, especially if other causes like extraction recovery have been ruled out.

Solution:

  • Check for Chromatographic Shifts: Overlay the chromatograms of the analyte and the deuterated internal standard. Even a small shift in retention time can cause them to be affected differently by matrix effects, reducing precision.[8]

  • Assess IS Purity: Ensure the deuterated internal standard is of high isotopic purity and does not contain significant amounts of the unlabeled analyte.[9]

  • Re-evaluate IS Selection: The choice of internal standard is critical. Refer to the comparison table below to evaluate if a different type of stable isotope-labeled standard would be more appropriate.

Comparison of Stable Isotope Labeled Internal Standards
Isotope LabelAdvantagesDisadvantages & Interference Risks
Deuterium (²H or D) - Relatively inexpensive and easy to synthesize.[5]- Potential for chromatographic separation from analyte (isotope effect).[6] - Can undergo back-exchange (loss of deuterium) in certain solvents or in the ion source.[5] - Small mass shift may lead to overlap with analyte's natural isotopes (e.g., D2 or D3 IS).[3]
Carbon-13 (¹³C) - Chemically and chromatographically almost identical to the analyte, minimizing isotope effects.[5] - Stable label, not prone to exchange.[5] - Lower natural abundance makes interference from analyte less likely.- More expensive and complex to synthesize.
Nitrogen-15 (¹⁵N) - Similar advantages to ¹³C: minimal isotope effects and high stability.[5] - Useful for nitrogen-containing compounds.- Synthesis can be challenging and costly. - Limited to molecules containing nitrogen.

Experimental Protocols

Protocol 1: Method for Quantifying Isotopic Contribution of Analyte to Internal Standard

This protocol allows you to determine the percentage of interference from the analyte in the internal standard's signal.

  • Prepare Solutions:

    • IS Solution: Prepare a solution containing only the deuterated internal standard at the concentration used in your assay.

    • Analyte-Only Solutions: Prepare a series of solutions containing only the unlabeled analyte, covering the full concentration range of your calibration curve.

  • LC-MS/MS Analysis:

    • Inject the IS Solution and measure the peak area in the internal standard's MRM (Multiple Reaction Monitoring) transition. This is your Area_IS_pure.

    • Inject each Analyte-Only Solution and measure the peak area in the same MRM transition as the internal standard. This signal, Area_Crosstalk, is due to the analyte's natural isotopes.

  • Calculation:

    • For each analyte concentration, calculate the percentage of interference: % Interference = (Area_Crosstalk / Area_IS_pure) * 100

  • Evaluation:

    • Plot the % Interference against the analyte concentration. This will clearly show how the interference changes across your analytical range and help you decide if correction is needed.

Experimental Workflow Diagram

cluster_workflow Workflow to Quantify Isotopic Interference prep 1. Prepare Solutions - IS Only - Analyte Only (multiple concentrations) analysis 2. LC-MS/MS Analysis Inject all solutions and acquire data prep->analysis measure_is 3. Measure Peak Area For IS-Only sample in IS channel (Area_IS_pure) analysis->measure_is measure_analyte 4. Measure Peak Area For Analyte-Only samples in IS channel (Area_Crosstalk) analysis->measure_analyte calculate 5. Calculate % Interference (Area_Crosstalk / Area_IS_pure) * 100 measure_is->calculate measure_analyte->calculate evaluate 6. Evaluate Results Plot % Interference vs. Analyte Concentration calculate->evaluate

Caption: Step-by-step workflow for assessing isotopic interference.

Protocol 2: Applying a Mathematical Correction for Isotopic Interference

When isotopic interference is present and unavoidable, a mathematical correction can be applied to the data. Some models propose using a non-linear calibration function to account for the cross-talk.[1][2]

  • Determine Correction Factors:

    • Using the data from Protocol 1, establish the relationship between the analyte concentration and the Area_Crosstalk. This may be a simple ratio or a more complex function.

    • Similarly, analyze a solution of the internal standard to check for any unlabeled analyte impurity that contributes to the analyte MRM transition.

  • Adjust Response Ratio Calculation:

    • The standard response ratio is (Analyte Area / IS Area).

    • The corrected response ratio subtracts the interference from each signal: Corrected Ratio = (Measured Analyte Area - IS Contribution) / (Measured IS Area - Analyte Contribution)

  • Implementation:

    • These corrections can be built into your data processing software (e.g., via a spreadsheet or custom calculation).

    • This approach provides more accurate quantitation, especially in assays where contributions from the analyte to the internal standard signal exist.[1]

Conceptual Diagram of Isotopic Interference

cluster_concept Conceptual View of Isotopic Interference Analyte Analyte Signal M M+1 M+2 Detector Mass Spectrometer Detector Signal Analyte:m2->Detector Interference (Analyte isotope contributes to IS signal) IS Internal Standard Signal M+3 IS:is0->Detector True IS Signal

Caption: How an analyte's M+2 isotope can interfere with an M+3 standard.

References

Technical Support Center: O-Desmethyl Carvedilol-d5 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Desmethyl Carvedilol-d5 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is the deuterated form of O-Desmethyl Carvedilol, a metabolite of the drug Carvedilol. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is commonly used as an internal standard (IS). The five deuterium atoms increase its mass, allowing it to be distinguished from the endogenous (non-deuterated) O-Desmethyl Carvedilol by the mass spectrometer. Its chemical and physical properties are nearly identical to the analyte of interest, which helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantitative results.

Q2: What are the main challenges when working with this compound in biological matrices?

The main challenges include ensuring its stability during sample collection, processing, and storage, as well as managing potential matrix effects and chromatographic issues. As a deuterated internal standard, it's crucial to verify its isotopic purity and to ensure it doesn't suffer from isotopic exchange (loss of deuterium atoms). Additionally, chromatographic separation from the non-deuterated analyte, although sometimes minimal, can lead to differential matrix effects and impact quantification.

Q3: How should biological samples containing this compound be stored to ensure its stability?

Based on stability data for similar carvedilol metabolites, it is recommended to store plasma samples at -70°C for long-term storage (up to 148 days). For short-term storage, samples are generally stable at room temperature for up to 8 hours. It is also stable for at least three freeze-thaw cycles when stored at -70°C.[1]

Stability of Carvedilol Metabolites in Human Plasma

The following table summarizes the stability of carvedilol and its metabolite, 4'-hydroxyphenyl carvedilol, in human plasma under various storage conditions. This data can be used as a proxy for the expected stability of this compound.

Stability ConditionAnalyteConcentration (ng/mL)Stability (% of Initial)Reference
Freeze-Thaw (3 cycles at -70°C) Carvedilol1.5 (Low QC)98.7%[1]
40 (High QC)101.2%[1]
4'-OH Carvedilol0.15 (Low QC)97.3%[1]
8 (High QC)102.5%[1]
Short-Term (8 hours at Room Temp.) Carvedilol1.5 (Low QC)95.3%[1]
40 (High QC)98.8%[1]
4'-OH Carvedilol0.15 (Low QC)96.0%[1]
8 (High QC)99.4%[1]
Long-Term (148 days at -70°C) Carvedilol1.5 (Low QC)94.7%[1]
40 (High QC)97.5%[1]
4'-OH Carvedilol0.15 (Low QC)93.3%[1]
8 (High QC)96.9%[1]

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) and LC-MS/MS Analysis

This protocol is adapted from a method for the analysis of carvedilol and its hydroxylated metabolite in human plasma.

1. Sample Preparation:

  • To 200 µL of human plasma, add 25 µL of the internal standard working solution (this compound in a suitable solvent).

  • Add 100 µL of 0.1 N hydrochloric acid (HCl) and vortex to mix.

2. Solid-Phase Extraction (SPE):

  • Condition an Oasis MCX SPE cartridge (30 mg, 1 cc) with 2 mL of methanol followed by 2 mL of Milli-Q water.

  • Load the prepared plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 0.1 N HCl in water, followed by 1 mL of Milli-Q water.

  • Elute the analytes with 2 mL of 2% ammonia in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

3. Reconstitution and Analysis:

  • Reconstitute the dried residue in 250 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC Column: Discovery C8 (50 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30 v/v).

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • O-Desmethyl Carvedilol: To be optimized based on the specific instrument.

    • This compound: To be optimized based on the specific instrument.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Poor Peak Shape or Tailing - Incompatible mobile phase pH with analyte pKa.- Column degradation or contamination.- Inappropriate organic/aqueous ratio in the mobile phase.- Adjust mobile phase pH to be at least 2 pH units away from the analyte's pKa.- Use a guard column and/or flush the column with a strong solvent.- Optimize the mobile phase composition.
High Variability in Internal Standard Response - Inconsistent sample preparation (pipetting errors, incomplete extraction).- Matrix effects (ion suppression or enhancement).- Instability of the internal standard in the matrix or autosampler.- Ensure proper mixing and consistent pipetting techniques.- Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix.- Perform stability studies (freeze-thaw, bench-top, autosampler).
Chromatographic Separation of Analyte and Deuterated IS - Isotope effect, where the deuterium-carbon bond can have slightly different properties than the hydrogen-carbon bond, leading to a small difference in retention time.- This is a known phenomenon. If the separation is minimal and does not lead to differential matrix effects, it may be acceptable.- If it impacts quantification, consider using a less hydrophobic column or adjusting the mobile phase to minimize the separation.
Low Recovery of Analyte and/or Internal Standard - Inefficient extraction from the biological matrix.- Analyte/IS binding to proteins or lipids.- Suboptimal SPE wash and elution steps.- Optimize the extraction solvent and pH.- Consider a protein precipitation step before SPE.- Evaluate different wash and elution solvents for the SPE procedure.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample (200 µL) add_is Add this compound (IS) plasma->add_is add_hcl Add 0.1 N HCl add_is->add_hcl vortex1 Vortex add_hcl->vortex1 condition Condition SPE Cartridge vortex1->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Experimental workflow for the analysis of this compound.

carvedilol_metabolism Carvedilol Carvedilol Metabolism Hepatic Metabolism Carvedilol->Metabolism CYP2D6 CYP2D6 Metabolism->CYP2D6 CYP2C9 CYP2C9 Metabolism->CYP2C9 Glucuronidation Glucuronidation Metabolism->Glucuronidation Hydroxyphenyl_Carvedilol Hydroxyphenyl Carvedilol CYP2D6->Hydroxyphenyl_Carvedilol O_Desmethyl_Carvedilol O-Desmethyl Carvedilol CYP2C9->O_Desmethyl_Carvedilol Carvedilol_Glucuronide Carvedilol Glucuronide Glucuronidation->Carvedilol_Glucuronide

Caption: Simplified metabolic pathway of Carvedilol.

References

Technical Support Center: O-Desmethyl Carvedilol-d5 Plasma Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the recovery of O-Desmethyl Carvedilol-d5 from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plasma?

The most prevalent and effective methods for extracting this compound and related analytes from plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2][3][4][5] SPE is often favored for its ability to provide cleaner extracts by efficiently removing plasma proteins and other interferences.[6][7] LLE is a simpler and often faster method, with variations like Salt-Assisted Liquid-Liquid Extraction (SALLE) also being utilized to enhance extraction efficiency.[8]

Q2: What kind of recovery rates can I expect for this compound from plasma?

Published studies on carvedilol and its metabolites show a wide range of recovery efficiencies depending on the chosen extraction method and its optimization. For carvedilol, recoveries can range from approximately 72% to over 94%.[2][4][5][9] While specific data for this compound is less commonly reported, similar recovery efficiencies can be expected with a well-optimized protocol.

Q3: What are the critical parameters to control during the extraction process?

Several factors can significantly impact the recovery of this compound. Key parameters to control include:

  • pH of the sample: The pH should be optimized to ensure the analyte is in the correct state for interaction with the extraction solvent or sorbent.[10][11]

  • Choice of extraction solvent/sorbent: The polarity and type of solvent in LLE or the sorbent chemistry in SPE are crucial for selective extraction.[7]

  • Elution solvent composition and volume: In SPE, the type and volume of the elution solvent directly affect how efficiently the analyte is recovered from the sorbent.[10]

  • Sample volume and flow rate: These parameters should be optimized, especially in SPE, to ensure proper interaction between the analyte and the sorbent.[10]

Q4: What are matrix effects and how can they impact my results?

Matrix effects are a common issue in LC-MS analysis where components of the biological matrix (like plasma) co-elute with the analyte and interfere with its ionization, leading to either ion suppression or enhancement.[12][13] This can significantly affect the accuracy and reproducibility of quantification.[13] Even stable isotopically labeled internal standards like this compound may not always fully compensate for matrix effects, especially if there are slight chromatographic shifts between the analyte and the internal standard.[14]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the extraction and analysis of this compound from plasma.

ProblemPossible Cause(s)Recommended Solution(s)
Low Recovery of this compound Suboptimal pH: The pH of the plasma sample may not be ideal for the extraction method.Adjust the pH of the plasma sample. For basic compounds like carvedilol and its metabolites, a basic pH is often used for LLE with organic solvents.[15]
Inefficient Extraction Solvent/Sorbent: The chosen solvent in LLE or sorbent in SPE may not be effectively capturing the analyte.For LLE, test different organic solvents or mixtures (e.g., methyl tert-butyl ether, ethyl acetate).[5][15] For SPE, screen different sorbent chemistries (e.g., C8, C18, HLB, mixed-mode).[7]
Incomplete Elution (SPE): The elution solvent may be too weak to desorb the analyte completely from the SPE sorbent.Optimize the elution solvent by increasing the organic solvent percentage or adding modifiers like ammonium hydroxide or formic acid.[11]
High Variability in Recovery Inconsistent Sample Preparation: Variations in pipetting, vortexing time, or pH adjustment can lead to inconsistent results.Standardize all steps of the protocol. Use calibrated pipettes and ensure consistent mixing and incubation times.
Matrix Effects: Variability in the plasma matrix between different samples can cause inconsistent ion suppression or enhancement.[14]Improve the sample clean-up to remove more matrix components. Consider using a different extraction technique (e.g., switching from protein precipitation to SPE). Diluting the sample extract can also mitigate matrix effects.[14]
Poor Peak Shape in LC-MS Analysis Sample Solvent Incompatibility: The final sample solvent may not be compatible with the mobile phase, leading to peak distortion.Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase.
Presence of Interferences: Co-eluting matrix components can interfere with the peak shape.Enhance the clean-up procedure. Optimize the chromatographic method to improve the separation of the analyte from interferences.
Discrepancy Between Analyte and Internal Standard Response Differential Matrix Effects: Even with a stable isotope-labeled internal standard, slight differences in retention time can lead to varying degrees of ion suppression between the analyte and the internal standard.[14]Optimize the chromatography to ensure the analyte and internal standard co-elute as closely as possible. Improve the sample clean-up to reduce the overall matrix effect.
Internal Standard Stability Issues: The internal standard may not be stable under the extraction or storage conditions.Verify the stability of the this compound internal standard under all experimental conditions.

Data Summary

The following tables summarize recovery data for carvedilol and its metabolites from various studies, which can serve as a benchmark for optimizing the recovery of this compound.

Table 1: Recovery of Carvedilol and its Metabolites using Liquid-Liquid Extraction (LLE)

AnalyteExtraction SolventRecovery (%)Reference
CarvedilolDiethylether and Ethylacetate mixture (3:1, v/v)91.8[4]
CarvedilolEthyl acetate83.9 - 91.7[5]
CarvedilolMethyl tert-butyl ether81.6[15]
4'-hydroxyphenyl carvedilolNot specified72.4 - 100.6[2]

Table 2: Recovery of Carvedilol and its Metabolites using Solid-Phase Extraction (SPE)

AnalyteSorbent TypeRecovery (%)Reference
CarvedilolC8≥92.3[7]
CarvedilolNot specified78.9[16]
4-OH carvedilolNot specified83.25[16]

Experimental Protocols

Below are detailed methodologies for common extraction techniques that can be adapted for this compound.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on a method for carvedilol extraction.[5]

  • Sample Preparation:

    • Pipette 0.9 mL of plasma sample into a 10 mL stoppered test tube.

    • Add 0.1 mL of the internal standard solution (this compound in a suitable solvent).

  • Extraction:

    • Add 4 mL of ethyl acetate to the plasma sample.

    • Vortex the mixture for 15 minutes.

  • Phase Separation:

    • Centrifuge the mixture at 5000 rpm for 20 minutes.

  • Sample Collection:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general guide and should be optimized for your specific application.[7][11]

  • Conditioning:

    • Condition the SPE cartridge (e.g., C8 or HLB) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat the plasma sample by diluting it with an appropriate buffer to adjust the pH.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove plasma proteins and other interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile). An acidic or basic modifier may be added to improve elution efficiency.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

Visualizations

The following diagrams illustrate key workflows and concepts related to the extraction and analysis of this compound from plasma.

G cluster_workflow Plasma Sample Preparation and Analysis Workflow plasma_sample Plasma Sample Spiked with IS (this compound) extraction Extraction (LLE or SPE) plasma_sample->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: A general workflow for the extraction and analysis of this compound from plasma.

G start Low Recovery of This compound check_method Is the extraction method optimized? start->check_method optimize_method Optimize Extraction (pH, Solvent/Sorbent) check_method->optimize_method No check_elution Is elution from SPE complete? check_method->check_elution Yes optimize_method->check_method optimize_elution Optimize Elution Solvent (Strength, Modifiers) check_elution->optimize_elution No check_matrix Are matrix effects suspected? check_elution->check_matrix Yes optimize_elution->check_elution improve_cleanup Improve Sample Clean-up (e.g., use SPE) check_matrix->improve_cleanup Yes end Recovery Improved check_matrix->end No improve_cleanup->end

Caption: A decision tree for troubleshooting low recovery of this compound.

Caption: A diagram illustrating the concept of matrix effects in LC-MS analysis.

References

Technical Support Center: Deuterium Exchange in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hydrogen-deuterium exchange mass spectrometry (HDX-MS).

Troubleshooting Guides

This section addresses specific issues that may arise during HDX-MS experiments, offering potential causes and solutions in a direct question-and-answer format.

Question: I am observing high levels of deuterium back-exchange. What are the common causes and how can I minimize it?

Answer:

High back-exchange, the unwanted loss of incorporated deuterium for hydrogen from the protic solvents used during analysis, is a critical issue that can compromise the accuracy of HDX-MS data.[1][2][3] It primarily occurs after the quenching step, during protease digestion, and throughout the liquid chromatography (LC) separation process.[4][5] Minimizing back-exchange requires careful control of several experimental parameters.

The primary factors influencing back-exchange are pH, temperature, and time.[6][7] The rate of hydrogen exchange is slowest at the pH minimum, which is approximately pH 2.5-2.6.[8][9] Therefore, all post-labeling steps should be performed under these "quench conditions".[10][11]

Key Factors Influencing Deuterium Back-Exchange

FactorOptimal ConditionRationale
pH ~2.5The H/D exchange rate is at its minimum around pH 2.5.[8][9]
Temperature ~0°C (or sub-zero)Lowering the temperature significantly slows the exchange reaction rate.[1][8][10] Systems often use temperatures between 0°C and -30°C.[8]
LC Separation Time As short as possibleMinimizing the time the sample spends in the LC system reduces the opportunity for back-exchange.[5] Rapid gradients of 5-15 minutes are typical.[1][5]
Ionic Strength Low (<20 mM) post-trappingAn unexpected dependence of back-exchange on ionic strength has been noted.[4][6] Using lower salt concentrations in the LC mobile phase before electrospray injection can help.[4][6]
System Volume MinimizedReducing the volume of the fluidics system can decrease analysis time and thus back-exchange.[6]

Shortening the LC gradient time is a common strategy, but its impact can be limited; for instance, a two-fold reduction in gradient time might only reduce back-exchange by about 2% (e.g., from 30% to 28%) while potentially sacrificing signal-to-noise and the number of identified peptides.[6] A more effective strategy involves a combination of optimizing pH, temperature, and ionic strength.[4][6]

G start High Back-Exchange Detected check_pH Is Quench/LC pH at ~2.5? start->check_pH check_temp Is System Temperature at or below 0°C? check_pH->check_temp Yes adjust_pH Adjust Quench and Mobile Phase Buffers to pH ~2.5 check_pH->adjust_pH No check_time Is LC Gradient Time Minimized? check_temp->check_time Yes adjust_temp Implement Cooling for Digestion and Chromatography (0°C or lower) check_temp->adjust_temp No adjust_time Optimize for Faster Gradient (e.g., 5-15 min) check_time->adjust_time No check_salt Consider Mobile Phase Ionic Strength check_time->check_salt Yes adjust_pH->check_temp adjust_temp->check_time adjust_time->check_salt end_node Back-Exchange Minimized check_salt->end_node

Troubleshooting workflow for minimizing deuterium back-exchange.

Question: My protein sequence coverage is poor. How can I increase the number of identified peptides?

Answer:

Achieving high sequence coverage is essential for detailed structural analysis. Poor coverage can stem from inefficient protein digestion, suboptimal chromatography, or issues with peptide identification.

  • Optimize Protease Digestion: The most common enzyme for HDX-MS is pepsin, which is active at low pH and temperature.[12] However, its cleavage can be inefficient for some proteins.

    • Increase Digestion Time/Temperature: While maintaining quench conditions, slight, controlled increases in digestion time or temperature can improve efficiency.

    • Use Multiple Proteases: Some systems employ columns with different proteases to generate a wider range of peptides.[8]

    • Denaturants in Quench Buffer: Including a denaturing agent like guanidine hydrochloride (GdnHCl) or urea in the quench buffer can unfold the protein, making it more accessible to the protease.[1][8]

  • Improve Chromatographic Separation: Poor separation leads to co-eluting peptides, which complicates identification and quantification.[8]

    • Optimize LC Gradient: While short gradients are needed to limit back-exchange, the gradient slope can be optimized to improve peptide separation.[10]

    • Higher Flow Rates: Using UHPLC systems capable of higher backpressures allows for increased flow rates (e.g., up to 225 μL/min), which can improve separation efficiency at 0°C.[10]

    • Ion Mobility Spectrometry (IMS): IMS provides an additional, orthogonal gas-phase separation based on ion shape and size, which is highly effective at resolving interfering ions with the same mass-to-charge ratio.[13]

  • Enhance MS/MS Identification: The quality of the initial, non-deuterated peptide map is crucial.

    • Optimize MS/MS Parameters: Ensure that fragmentation energy and other acquisition parameters are optimized for your instrument to produce high-quality fragment spectra for confident peptide identification.[5]

    • Use Data-Independent Acquisition (DIA): Methods like MSE can acquire fragment ion data for all peptides, which can help increase the number of identifications.

G start Start: Non-Deuterated Protein Sample quench Add Quench Buffer (with Denaturant, e.g., GdnHCl) start->quench digest Online Digestion (e.g., Immobilized Pepsin) quench->digest trap Trap and Desalt Peptides digest->trap separate UPLC Separation (Optimize Gradient & Flow Rate) trap->separate ims Optional: Ion Mobility Separation separate->ims ms_detect MS Detection (High Resolution) separate->ms_detect ims->ms_detect msms_frag MS/MS Fragmentation (DIA or DDA) ms_detect->msms_frag identify Peptide Identification (Software Analysis) msms_frag->identify result Result: High-Coverage Peptide Map identify->result

Experimental workflow for optimizing peptide sequence coverage.

Frequently Asked Questions (FAQs)

Question: What are the optimal quench conditions and what should be in my quench buffer?

Answer:

The goal of quenching is to rapidly slow the hydrogen-deuterium exchange reaction to a near halt.[1] This is achieved by shifting the pH to the kinetically determined minimum for exchange (~pH 2.5) and lowering the temperature to ~0°C.[8][11] The quench buffer is therefore a cold, acidic solution that is added to the labeling reaction.

A typical quench buffer contains several key components to ensure effective quenching and prepare the protein for subsequent digestion and analysis.

Typical Quench Buffer Components

ComponentExample ConcentrationPurpose
Acid 100-150 mM Phosphate or CitrateTo lower the pH of the final solution to ~2.5.[5][14]
Denaturant 0.5-4 M Guanidine-HCl (GdnHCl) or UreaTo unfold the protein, making it accessible for rapid and complete digestion by the protease.[1][5][8]
Reducing Agent 0.1-0.25 M TCEPTo reduce disulfide bonds, which further aids in protein unfolding.[8]

The final concentrations after mixing the sample with the quench buffer should be carefully calculated. It is crucial to empirically test that a 1:1 mixture of your labeling buffer and your quench buffer results in a final pH of ~2.5.[15]

Question: How do I prepare a maximally deuterated (maxD) control sample?

Answer:

A maximally deuterated (maxD) control sample is essential for correcting for back-exchange.[14] This control is used to determine the maximum possible deuterium incorporation for each peptide under your specific experimental conditions, allowing you to express deuterium uptake as a relative percentage. A robust method involves denaturing the protein prior to deuteration to ensure all amide hydrogens are accessible for exchange.[14]

Detailed Protocol for Preparing a Maximally Deuterated (maxD) Sample

  • Initial Denaturation:

    • Start with your protein of interest (e.g., 15 μL of 10 μM). Lyophilize the protein to a dry pellet.

    • Resuspend the pellet in a strong denaturant, such as 7M Guanidine-HCl (GdnHCl) in H₂O.[10]

    • Heat the solution at 90°C for 5 minutes to fully unfold the protein.[10][11]

    • Cool the sample to room temperature (e.g., 20°C) for 2 minutes.[11]

  • Deuteration:

    • Dilute a small amount of the denatured protein (e.g., 1 μL) into your deuterated labeling buffer (e.g., 18 μL of D₂O-based phosphate buffer, pH 7.4).[11] This ensures the final D₂O concentration is high (>90%).

    • Incubate the sample at an elevated temperature (e.g., 50°C) for 10-20 minutes to facilitate complete exchange.[11]

  • Cooling and Quenching:

    • Cool the sample back to room temperature (20°C) for 2 minutes, then place it in an ice bath (0°C) for an additional 2 minutes.[14] Staged cooling can help prevent protein aggregation.[14]

    • Quench the reaction by adding an equal volume of your standard, ice-cold quench buffer (e.g., pH 2.4).[14]

  • Analysis:

    • Immediately inject the quenched maxD sample for LC-MS/MS analysis using the exact same method as your experimental time-point samples.[14]

    • Alternatively, the quenched sample can be flash-frozen in liquid nitrogen and stored at -80°C for later analysis.[16]

Question: What is the difference between EX1 and EX2 kinetics, and how does it appear in my data?

Answer:

In HDX-MS, the observed exchange kinetics provide insight into the conformational dynamics of the protein. The two limiting cases are described by EX1 and EX2 mechanisms.[8]

  • EX2 Kinetics: This is the most common regime observed for native proteins.[8] It occurs when the rate of a protein region closing back to its protected state is much faster than the intrinsic chemical exchange rate. In this scenario, only a single, time-averaged conformation is observed. In the mass spectrum, this appears as a single isotopic envelope that gradually shifts to a higher mass over the labeling time course.[1]

  • EX1 Kinetics: This regime occurs when the rate of a protein region opening to an unprotected state is much slower than the intrinsic chemical exchange rate. Once open, all amides in that region exchange completely before the region closes again. This "all-or-none" exchange results in two distinct populations: a fully undeuterated population and a fully deuterated population. In the mass spectrum, this manifests as a bimodal distribution with two distinct isotopic envelopes.[1][8] The presence of a bimodal peak can also indicate conformational heterogeneity (i.e., two stable conformations) in the sample.[1][17]

G cluster_0 EX2 Kinetics (Common) cluster_1 EX1 Kinetics (Rare) a Single Isotopic Envelope Gradually Shifts to Higher Mass Over Time b Bimodal Distribution Two Distinct Isotopic Envelopes (Undeuterated & Deuterated) _p1->a Gradual Mass Shift _p2->b Bimodal Peaks logic Observed MS Spectrum for a Peptide logic->_p1 logic->_p2

Appearance of EX1 vs. EX2 kinetics in mass spectra.

References

Technical Support Center: Analysis of Carvedilol and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding column selection and analytical methodologies for Carvedilol and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Carvedilol I should be looking for?

A1: The main metabolic pathways for Carvedilol are aromatic ring oxidation and glucuronidation.[1] The primary oxidative metabolites include 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol, which are formed mainly by the CYP2D6 enzyme.[1][2] Another active metabolite is O-desmethylcarvedilol, produced through demethylation primarily by CYP2C9.[2] It's important to note that Carvedilol is administered as a racemic mixture of (R)- and (S)-enantiomers, and its metabolism is stereoselective.[1][3]

Q2: Which type of column is recommended for the simultaneous analysis of Carvedilol and its metabolites?

A2: For the simultaneous analysis of Carvedilol and its hydroxylated metabolites, a reversed-phase C18 column is a common and effective choice. Several validated UPLC-MS/MS and HPLC-MS/MS methods utilize C18 columns with varying dimensions and particle sizes to achieve good chromatographic separation.[4][5] C8 columns have also been successfully used for this purpose.[6][7]

Q3: My peak shape for Carvedilol is poor. What are the potential causes and solutions?

A3: Poor peak shape for Carvedilol, a basic compound, can be due to several factors:

  • Secondary Interactions: Silanol groups on the silica backbone of the column can cause peak tailing. Using an end-capped column (e.g., Purosphere STAR RP 18-endcapped) can minimize these interactions.[8]

  • Mobile Phase pH: The pH of the mobile phase is critical. An acidic pH (around 3.0) is often used to ensure Carvedilol is in its protonated form, which generally results in better peak shape on reversed-phase columns.[4][5]

  • Sample Overload: Injecting too concentrated a sample can lead to fronting or tailing. Try diluting your sample.

  • Column Contamination: Buildup of matrix components from biological samples can degrade column performance. Implementing a column washing step after a set number of injections can help maintain column efficiency.[9]

Q4: I need to separate the enantiomers of Carvedilol. What type of column should I use?

A4: The separation of Carvedilol enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns are commonly used. For instance, a CHIRALCEL® OD-RH column has been shown to provide good enantioseparation.[10] Another effective option is a macrocyclic glycopeptide-based column, such as the Chirobiotic T® (Teicoplanin) column.[11] Capillary electrophoresis with cyclodextrins as chiral selectors is another reported technique for enantiomeric separation.[12]

Q5: What are the common sample preparation techniques for analyzing Carvedilol and its metabolites in plasma?

A5: The most frequently employed sample preparation techniques are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

  • Solid-Phase Extraction (SPE): This is a robust method for cleaning up and concentrating analytes from complex matrices like plasma.[5][7]

  • Liquid-Liquid Extraction (LLE): LLE is also widely used. A common solvent mixture for extracting Carvedilol is diethylether and ethylacetate.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Resolution Between Metabolites Inadequate mobile phase composition.Optimize the mobile phase gradient and organic solvent ratio. For example, a gradient of acetonitrile and an ammonium formate buffer has been shown to be effective.[4]
Incorrect column chemistry.A C18 column with a smaller particle size (e.g., 1.7 µm) can provide higher efficiency and better resolution.[5]
Loss of Column Efficiency Over Time Accumulation of plasma impurities on the column.Implement a regular column washing protocol. For example, washing with acetonitrile:water (50:50 v/v) after every 30-35 injections can prevent a decrease in efficiency.[9]
Low Analyte Recovery Inefficient sample extraction.Optimize the SPE or LLE protocol. For SPE, ensure the correct sorbent and elution solvent are used. For LLE, test different organic solvents and pH adjustments of the sample.
Inconsistent Retention Times Fluctuations in column temperature or mobile phase composition.Use a column oven to maintain a stable temperature.[8] Ensure the mobile phase is well-mixed and degassed.
Matrix Effects in MS Detection Co-eluting endogenous components from the biological matrix.Improve sample cleanup with a more rigorous SPE method. Adjusting the chromatography to separate the analytes from the interfering matrix components can also be effective.

Quantitative Data Summary

Table 1: Achiral Column Specifications for Carvedilol and Metabolite Analysis

Column Name Stationary Phase Dimensions (mm) Particle Size (µm) Application Reference
UPLC C18C1850 x 2.11.7Simultaneous determination of Carvedilol and 4'-hydroxyphenyl carvedilol in human plasma.[5]
BDS HypersilC18150 x 2.15Analysis of Carvedilol and 4'-hydroxyphenyl carvedilol in a pharmacokinetic study.[4]
DiscoveryC850 x 4.65Determination of Carvedilol and 4-OH carvedilol in human plasma.[6][7]
Purosphere STAR RP 18-endcappedC18250 x 43Estimation of Carvedilol and its organic impurities.[8]

Table 2: Chiral Column Specifications for Carvedilol Enantiomer Separation

Column Name Stationary Phase Dimensions Application Reference
Chirobiotic T®TeicoplaninNot SpecifiedSeparation of Carvedilol enantiomers in human plasma.[11]
CHIRALCEL® OD-RHNot SpecifiedNot SpecifiedSimultaneous chiral separation of Carvedilol and 5'-hydroxyphenyl carvedilol enantiomers in human urine.[10]

Experimental Protocols

Method 1: UPLC-MS/MS for Carvedilol and 4'-hydroxyphenyl carvedilol in Human Plasma

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an SPE cartridge.

    • Load 100 µL of human plasma.

    • Wash the cartridge to remove interferences.

    • Elute the analytes.

    • Evaporate the eluate and reconstitute in the mobile phase.[5]

  • Chromatographic Conditions:

    • Column: UPLC C18 (50 x 2.1 mm, 1.7 µm).[5]

    • Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in a 78:22 (v/v) ratio.[5]

    • Flow Rate: Not specified.

    • Detection: Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization mode.[5]

Method 2: Chiral HPLC for Carvedilol Enantiomers in Human Plasma

  • Sample Preparation (Liquid-Liquid Extraction):

    • To the plasma sample, add an internal standard (metoprolol).

    • Extract with diisopropyl ether.[11]

    • Evaporate the organic layer and reconstitute the residue.

  • Chromatographic Conditions:

    • Column: Chirobiotic T® (Teicoplanin).[11]

    • Mobile Phase: Specific composition not detailed in the abstract.

    • Detection: Tandem Mass Spectrometry (MS/MS) monitoring protonated ions.[11]

Visualizations

Carvedilol_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Carvedilol Carvedilol (Racemic Mixture) Metabolite1 4'-hydroxycarvedilol Carvedilol->Metabolite1 CYP2D6 Metabolite2 5'-hydroxycarvedilol Carvedilol->Metabolite2 CYP2D6 Metabolite3 O-desmethylcarvedilol Carvedilol->Metabolite3 CYP2C9 Glucuronides Glucuronide Conjugates Carvedilol->Glucuronides Metabolite1->Glucuronides Metabolite2->Glucuronides Metabolite3->Glucuronides

Caption: Metabolic pathway of Carvedilol.

Column_Selection_Workflow Start Start: Define Analytical Goal Decision1 Separate Enantiomers? Start->Decision1 Achiral Achiral Analysis: Simultaneous quantification of Carvedilol and metabolites Decision1->Achiral No Chiral Chiral Analysis: Quantification of individual enantiomers Decision1->Chiral Yes Column_Achiral Select Column: Reversed-Phase C18 or C8 Achiral->Column_Achiral Column_Chiral Select Column: Chiral Stationary Phase (e.g., Teicoplanin, Polysaccharide-based) Chiral->Column_Chiral Method_Dev Method Development: Optimize mobile phase, gradient, and flow rate Column_Achiral->Method_Dev Column_Chiral->Method_Dev Validation Method Validation Method_Dev->Validation

Caption: Workflow for column selection.

References

Technical Support Center: O-Desmethyl Carvedilol-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of O-Desmethyl Carvedilol-d5. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their mobile phase and achieving robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the typical chromatographic approach for analyzing this compound?

A1: this compound, as an internal standard for O-Desmethyl Carvedilol (DMC), is typically analyzed alongside Carvedilol and its other major metabolites using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC).[1][2] Detection is commonly performed with UV or tandem mass spectrometry (LC-MS/MS).[2][3][4] The chromatographic behavior of the deuterated standard (d5) is virtually identical to the non-deuterated analyte, so methods developed for O-Desmethyl Carvedilol are directly applicable.

Q2: What are the most common organic modifiers and buffers used for the mobile phase?

A2: Acetonitrile is the most frequently used organic modifier due to its low viscosity and UV cutoff.[5][6] Methanol is also used, sometimes in combination with acetonitrile, to modify selectivity.[1][7] Common aqueous components include phosphate buffers[1][6][7] and ammonium acetate buffers.[8] Volatile buffers like ammonium formate or formic acid are preferred for LC-MS/MS applications to ensure compatibility with the ion source.[4]

Q3: How does pH affect the separation of Carvedilol and its metabolites?

A3: The pH of the mobile phase is a critical parameter. Carvedilol and its metabolites are basic compounds. Adjusting the pH to an acidic range (typically pH 2.5-4.5) using additives like phosphoric acid, formic acid, or trifluoroacetic acid ensures that the analytes are protonated, leading to better peak shape and retention on C18 columns.[9] Some methods may also use higher pH with specific columns designed for such conditions.[7]

Q4: Should I use an isocratic or gradient elution?

A4: Due to the presence of multiple analytes with different polarities (Carvedilol and its metabolites), a gradient elution is generally recommended.[1][2] A gradient program allows for the effective separation of all compounds in a reasonable run time, starting with a lower percentage of organic modifier to retain polar metabolites and increasing the percentage to elute the more non-polar parent drug, Carvedilol.[1][10]

Q5: What type of column is best suited for this analysis?

A5: A C18 column is the most common choice for separating Carvedilol and its metabolites.[2][6] For chiral separations, specialized columns like Chiralpak or Chirobiotic V are necessary to resolve the enantiomers of Carvedilol and O-Desmethyl Carvedilol.[3][7] Column dimensions will depend on whether you are using HPLC or UHPLC systems, with smaller particle sizes (e.g., < 2 µm) being common for UHPLC to achieve higher efficiency.[2]

Mobile Phase Optimization Workflow

The following diagram outlines a systematic approach to developing and optimizing a mobile phase for the analysis of this compound.

MobilePhaseOptimization Mobile Phase Optimization Workflow for this compound Start Start: Define Analytical Goals (e.g., Resolution, Run Time, Sensitivity) LitReview 1. Literature Review & Initial Method Selection - Review published methods for Carvedilol & metabolites - Select initial column, solvents, and pH range Start->LitReview ScoutGradient 2. Scouting Gradient - Run a broad gradient (e.g., 5-95% Organic) - Identify elution order and approximate organic % LitReview->ScoutGradient OptimizeOrganic 3. Optimize Organic Modifier - Test Acetonitrile vs. Methanol - Evaluate changes in selectivity and resolution ScoutGradient->OptimizeOrganic OptimizePH 4. Optimize Mobile Phase pH - Test different pH values (e.g., 2.5, 3.0, 3.5) - Monitor peak shape (tailing) and retention time OptimizeOrganic->OptimizePH FineTuneGradient 5. Fine-Tune Gradient Program - Adjust slope and hold times - Ensure sufficient resolution for all peaks of interest OptimizePH->FineTuneGradient CheckFlowTemp 6. Evaluate Flow Rate & Temperature - Adjust for optimal efficiency vs. backpressure - Temperature can affect viscosity and selectivity FineTuneGradient->CheckFlowTemp Validation 7. Method Validation - Test for robustness, linearity, precision, accuracy - Confirm suitability for intended purpose CheckFlowTemp->Validation End End: Final Optimized Method Validation->End

Caption: A workflow diagram illustrating the key steps in mobile phase optimization.

Troubleshooting Guide

This guide addresses common chromatographic issues encountered during the analysis of this compound.

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic analyte and residual silanols on the column.Lower the mobile phase pH (e.g., to 2.5-3.0) to ensure the analyte is fully protonated. Add a competitor base like triethylamine (TEA) at a low concentration (~0.1%) to the mobile phase.[1][8] Use a high-purity, end-capped column.
Column overload.Reduce the injection volume or the concentration of the sample.
Poor Resolution Between Metabolites Mobile phase composition is not optimal for selectivity.Try switching the organic modifier from acetonitrile to methanol, or use a mixture of both, as this can significantly alter selectivity.[7] Adjust the gradient slope to be shallower around the elution time of the critical pair.
pH is not optimal.Systematically evaluate the mobile phase pH, as small changes can impact the charge state and retention of each metabolite differently.
Low Signal Intensity / Sensitivity Incompatible mobile phase for MS detection (ion suppression).For LC-MS/MS, replace non-volatile buffers (e.g., phosphate) with volatile ones like ammonium formate or formic acid.[4]
Analyte peak is too broad.Re-optimize the gradient and flow rate to achieve sharper peaks. Ensure the injection solvent is not significantly stronger than the initial mobile phase.[11]
High Backpressure Particulate buildup on the column frit or in-line filter.Filter all samples and mobile phases before use.[11] Replace the in-line filter and try flushing the column (in the reverse direction, if permitted by the manufacturer).
Buffer precipitation.Ensure the buffer is fully soluble in the mobile phase, especially at high organic concentrations. Never mix high concentrations of phosphate buffer with high concentrations of acetonitrile.
Retention Time Drift Inadequate column equilibration.Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (e.g., 10-15 column volumes) before each injection.
Changes in mobile phase composition or temperature.Prepare fresh mobile phase daily.[11] Use a column oven to maintain a constant temperature.

Chromatographic Troubleshooting Decision Tree

Use this decision tree to diagnose and resolve common issues systematically.

TroubleshootingTree Troubleshooting Decision Tree Start Problem with Chromatogram? PeakShape Poor Peak Shape? Start->PeakShape Yes Resolution Poor Resolution? Start->Resolution No Tailing Tailing Peaks? PeakShape->Tailing Yes PeakShape->Resolution No TailingSol1 Lower Mobile Phase pH (e.g., 2.5-3.0) Tailing->TailingSol1 Yes TailingSol2 Reduce Sample Load Tailing->TailingSol2 Yes TailingSol3 Use End-Capped Column Tailing->TailingSol3 Yes Split Split Peaks? Tailing->Split No SplitSol1 Check for Column Void / Plugged Frit Split->SplitSol1 Yes SplitSol2 Match Injection Solvent to Mobile Phase Split->SplitSol2 Yes Split->Resolution No ResSol1 Change Organic Modifier (ACN vs. MeOH) Resolution->ResSol1 Yes ResSol2 Adjust Gradient Slope Resolution->ResSol2 Yes ResSol3 Optimize pH for Selectivity Resolution->ResSol3 Yes Sensitivity Low Sensitivity? Resolution->Sensitivity No SensSol1 Use MS-Compatible Buffers (e.g., Formic Acid) Sensitivity->SensSol1 Yes SensSol2 Check for Ion Suppression Sensitivity->SensSol2 Yes SensSol3 Improve Peak Focusing (Sharpen Gradient) Sensitivity->SensSol3 Yes

References

Technical Support Center: Carvedilol Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Carvedilol and its metabolites, specifically focusing on issues of poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing poor peak shape (e.g., tailing, fronting, or broad peaks) for Carvedilol and its metabolites?

Poor peak shape in the analysis of Carvedilol and its metabolites is a common issue that can arise from several factors related to the compound's chemical properties and the chromatographic conditions.

  • Analyte Chemistry: Carvedilol is a weakly basic compound with a pKa value in the range of 7.8 to 7.97.[1][2][3][4] This means that the ionization state of the molecule is highly dependent on the pH of the mobile phase. At pH values near its pKa, both the ionized and non-ionized forms can coexist, leading to peak splitting or broadening. The secondary amine in Carvedilol's structure can interact with residual silanols on the silica-based columns, causing peak tailing.[5]

  • Chromatographic Conditions:

    • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. For basic compounds like Carvedilol, a low pH (typically between 2.5 and 4.0) is often used to ensure the analyte is in a single, protonated form, which generally results in better peak symmetry.[6][7][8]

    • Column Selection: The choice of stationary phase is critical. While C18 columns are commonly used, interactions between the basic analytes and the column packing can still occur.[9][10] Sometimes, columns with different selectivities, such as Phenyl or end-capped columns, can provide better peak shapes.[9][11]

    • Mobile Phase Composition: The type and ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer can significantly impact peak shape and retention.[9][12]

    • Buffer Concentration: Inadequate buffering capacity can lead to pH shifts on the column, resulting in distorted peaks.

Q2: How can I improve the peak shape of my Carvedilol metabolites?

Improving peak shape requires a systematic approach to optimizing your chromatographic method. Here are several strategies:

  • Optimize Mobile Phase pH: Adjust the pH of your mobile phase to be at least 2 pH units below the pKa of Carvedilol (pKa ≈ 7.8). A pH of 2.5 to 3.0 is commonly recommended to ensure complete protonation and minimize secondary interactions.[7][8][12] Formic acid or phosphate buffers are frequently used for pH adjustment.[7][8][13]

  • Select an Appropriate Column:

    • Consider using a high-purity, end-capped C18 or C8 column to reduce silanol interactions.

    • For particularly challenging separations, a Phenyl column may offer alternative selectivity and improved peak shape.[9]

  • Adjust Mobile Phase Composition:

    • Experiment with different organic modifiers. Acetonitrile often provides sharper peaks than methanol for basic compounds.

    • Optimize the gradient elution program to ensure adequate separation and peak focusing.[9]

  • Incorporate Additives: The use of a buffer, such as ammonium formate or potassium dihydrogen phosphate, in the mobile phase can help to maintain a constant pH and mask residual silanol groups, thereby improving peak symmetry.[5][7][13]

  • Elevate Column Temperature: Increasing the column temperature (e.g., to 40-50°C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.[11][14] However, be mindful of the stability of your analytes at higher temperatures.

Q3: What are some recommended starting conditions for a robust HPLC method for Carvedilol and its metabolites?

Based on published methods, a good starting point for developing a robust HPLC or UPLC-MS/MS method would be:

ParameterRecommended ConditionRationale
Column UPLC C18 (50 x 2.1 mm, 1.7 µm) or equivalentProvides good retention and resolution for lipophilic compounds like Carvedilol.[8]
Mobile Phase A 0.1% Formic Acid in Water or 2-10 mM Ammonium Formate, pH 3.0Ensures protonation of Carvedilol and its metabolites, leading to better peak shape.[7][8]
Mobile Phase B AcetonitrileOften results in sharper peaks and lower backpressure compared to methanol.[9]
Gradient Start with a low percentage of B and ramp up to elute all compounds.A gradient is typically necessary to separate the parent drug from its more polar metabolites.[9]
Flow Rate 0.4 - 1.0 mL/min (for HPLC)A standard flow rate for analytical separations.[7][15]
Column Temp. 40°CCan improve peak efficiency and reduce analysis time.[14]
Detection UV at 240 nm or MS/MSCarvedilol has a UV absorbance maximum around 240 nm. MS/MS provides higher sensitivity and selectivity.[14][15]

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for Simultaneous Quantification of Carvedilol and 4'-Hydroxyphenyl Carvedilol

This protocol is adapted from a validated bioanalytical method.[8]

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of human plasma, add internal standard solution.

    • Perform solid-phase extraction (details of the specific SPE cartridge and procedure would be included here).

    • Elute the analytes and evaporate the eluent to dryness.

    • Reconstitute the residue in the initial mobile phase.

  • Chromatographic Conditions:

    • Instrument: UPLC-MS/MS system

    • Column: UPLC C18 (50 x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 4.0 mM Ammonium Formate, pH 3.0 (adjusted with 0.1% Formic Acid)

    • Mobile Phase B: Acetonitrile

    • Mobile Phase Composition: 78:22 (v/v) Acetonitrile:Buffer

    • Flow Rate: Not specified, but typically 0.3-0.5 mL/min for UPLC

    • Injection Volume: Not specified

    • Column Temperature: Not specified

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring: Multiple Reaction Monitoring (MRM)

      • Carvedilol transition: m/z 407.10 → 100.10[7]

      • 4'-Hydroxyphenyl Carvedilol transition: m/z 423.10 → 222.00[7]

Visualizations

Carvedilol_Metabolism cluster_PhaseI Phase I Metabolism (CYP450) cluster_PhaseII Phase II Metabolism Carvedilol Carvedilol ODMC O-desmethyl carvedilol (ODMC) Carvedilol->ODMC CYP2D6, CYP2C9 OHC4 4'-hydroxyphenyl carvedilol (4'OHC) Carvedilol->OHC4 CYP2D6, CYP2C9 OHC5 5'-hydroxyphenyl carvedilol (5'OHC) Carvedilol->OHC5 CYP2D6, CYP2C9 Glucuronides Glucuronide Conjugates ODMC->Glucuronides Glucuronidation OHC4->Glucuronides Glucuronidation OHC5->Glucuronides Glucuronidation Excretion Biliary/Fecal Excretion Glucuronides->Excretion

Caption: Metabolic pathway of Carvedilol.

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Inject Inject into HPLC/UPLC Recon->Inject Column C18 Column Separation (Gradient Elution) Inject->Column Detect UV or MS/MS Detection Column->Detect Integration Peak Integration Detect->Integration Quant Quantification Integration->Quant

Caption: A typical experimental workflow for Carvedilol metabolite analysis.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Carvedilol Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of bioanalytical methods is a critical step in drug development, ensuring the reliability and accuracy of pharmacokinetic and bioavailability data submitted to regulatory agencies. This guide provides a comparative overview of different bioanalytical methods for the quantification of Carvedilol in biological matrices, with a focus on adherence to the U.S. Food and Drug Administration (FDA) guidelines. The information presented herein is compiled from various scientific publications and is intended to assist in the selection and development of robust bioanalytical assays.

Core Principles of Bioanalytical Method Validation (BMV)

According to the FDA's latest guidance, M10 Bioanalytical Method Validation, a full validation of a bioanalytical method is essential when establishing a procedure for quantifying an analyte in clinical and applicable nonclinical studies.[1] This process is crucial for ensuring the acceptability of assay performance and the reliability of analytical results.[1] For chromatographic methods, which are commonly employed for Carvedilol analysis, the key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[1]

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements, respectively.[1]

  • Recovery: The extraction efficiency of an analytical method.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.[1]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Comparative Analysis of Bioanalytical Methods for Carvedilol

Several analytical techniques have been developed and validated for the quantification of Carvedilol in biological fluids, primarily human plasma. The most common methods include UV-Visible Spectrophotometry, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Quantitative Performance Data

The following tables summarize the performance characteristics of different bioanalytical methods for Carvedilol, providing a basis for comparison.

Table 1: UV-Visible Spectrophotometric Method

Validation ParameterResultReference
Wavelength (λmax)289 nm[2]
Linearity Range5-30 µg/ml[2]
Accuracy99.68%[2]
Precision (%RSD)< 2%[2]

Table 2: HPLC-UV Method

Validation ParameterMethod 1Method 2Reference
ColumnC18Phenomenex Lux-cellulose–4[3],[4]
Mobile PhasePhosphate buffer (pH 3.4) : MethanolIsopropanol : n-Heptane (60:40 v/v)[3],[4]
Flow Rate1.0 mL/min1.0 ml/min[3],[4]
Detection Wavelength284 nm254 nm[3],[4]
Linearity RangeNot SpecifiedNot Specified
Retention TimeNot Specified(R)-CAR: Not Specified, (S)-CAR: Not Specified[4]
Tailing FactorNot Specified(R)-CAR: 0.23, (S)-CAR: 0.31[4]

Table 3: RP-HPLC Method

Validation ParameterMethod 1Method 2Reference
ColumnAgilent (4.6x150mm) 5µOyster ODS 3 (150-4.6 mm, 5m)[5],[6]
Mobile Phasedi-potassium hydrogen phosphate: MeOH (25:75% v/v)20 mM phosphate buffer (pH 2.5): ACN (55:45 V/V)[5],[6]
Flow Rate1.0 ml/min1.0 mL min-1[5],[6]
Detection Wavelength270 nm240 nm[5],[6]
Linearity Range20µg-100µgNot Specified[5]
Correlation Coefficient (r²)0.999Not Specified[5]
Recovery98.96%Not Specified[5]
Repeatability (%RSD)0.3Not Specified[5]
Intermediate Precision (%RSD)0.8Not Specified[5]
Retention Time5.242 mins2.92 minutes[5],[6]
Tailing Factor1.6Not Specified[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of bioanalytical results. Below are representative protocols for the methods discussed.

UV-Visible Spectrophotometric Method
  • Standard Stock Solution Preparation: Accurately weigh 10 mg of Carvedilol and transfer it to a 100 ml volumetric flask. Dissolve in 20 ml of distilled water by shaking for 10 minutes. Adjust the volume to the mark with distilled water to obtain a final concentration of 100 μg/ml.[2]

  • Sample Preparation (from Plasma): Mix 10 mg of standard Carvedilol with 10 ml of acetonitrile and 2 ml of untreated rat plasma. Shake vertically for 30 minutes, then centrifuge at 5000 rpm for 1 hour. Filter the supernatant using membrane filters to obtain a clear organic solution.[2]

  • Analysis: Scan the prepared solution from 200–400 nm using a UV-visible spectrophotometer. Carvedilol shows maximum absorbance at 289 nm.[2]

  • Validation:

    • Linearity: Prepare a series of dilutions from the stock solution to cover the range of 5-30 µg/ml and measure their absorbance.[2]

    • Accuracy: Perform recovery studies by adding known amounts of standard stock solution (at 50%, 100%, and 150% levels) to pre-analyzed sample solutions and reanalyze.[2]

    • Precision: Determine intraday precision by analyzing solutions of 10, 15, and 20 μg/ml of Carvedilol three times on the same day. Determine interday precision by analyzing the same concentrations daily for three days.[2]

RP-HPLC Method
  • Chromatographic Conditions (Method 1):

    • Column: Agilent (4.6×150mm) 5µ[5]

    • Mobile Phase: A mixture of di-potassium hydrogen phosphate and methanol in a ratio of 25:75 (v/v).[5]

    • Flow Rate: 1.0 ml/min[5]

    • Detection: UV detection at 270 nm.[5]

    • Instrument: WATERS HPLC Auto Sampler, Separation module 2695, photo diode array detector 996, Empower-software version-2.[5]

  • Standard Solution Preparation: Dissolve 10 mg of Carvedilol in the mobile phase.[5]

  • Validation:

    • Linearity: Prepare a series of concentrations ranging from 20µg to 100µg.[5]

    • System Suitability: Evaluate parameters such as theoretical plates and tailing factor. For Carvedilol, the theoretical plates were found to be 4343.2 and the tailing factor was 1.6.[5]

    • Recovery: Perform recovery studies to determine the accuracy of the method. The % recovery was found to be 98.96%.[5]

    • Precision: Assess repeatability and intermediate precision. The %RSD for repeatability was 0.3, and for intermediate precision was 0.8.[5]

Visualizing the Bioanalytical Method Validation Workflow

To provide a clear, high-level overview of the bioanalytical method validation process as stipulated by the FDA, the following workflow diagram has been generated.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (FDA Guidelines) cluster_2 Sample Analysis MD_Start Start: Define Analytical Needs MD_Selection Select Analytical Technique (e.g., HPLC, LC-MS) MD_Start->MD_Selection MD_Optimization Optimize Method Parameters (Mobile Phase, Column, etc.) MD_Selection->MD_Optimization MD_End Developed Method MD_Optimization->MD_End MV_Protocol Develop Validation Protocol MD_End->MV_Protocol MV_Selectivity Selectivity & Specificity MV_Protocol->MV_Selectivity MV_CalCurve Calibration Curve & LLOQ MV_Selectivity->MV_CalCurve MV_Accuracy Accuracy MV_CalCurve->MV_Accuracy MV_Precision Precision MV_Accuracy->MV_Precision MV_Recovery Recovery MV_Precision->MV_Recovery MV_Stability Stability MV_Recovery->MV_Stability MV_Report Generate Validation Report MV_Stability->MV_Report SA_Analysis Analyze Study Samples MV_Report->SA_Analysis SA_QC Incurred Sample Reanalysis (ISR) SA_Analysis->SA_QC SA_Data Report Results SA_QC->SA_Data

Caption: FDA Bioanalytical Method Validation Workflow

Conclusion

The choice of a bioanalytical method for Carvedilol depends on the specific requirements of the study, including the desired sensitivity, the nature of the biological matrix, and the available instrumentation. While UV-spectrophotometry offers a simpler and more cost-effective approach, HPLC and RP-HPLC methods provide superior selectivity and sensitivity, which are often necessary for clinical and pharmacokinetic studies. This guide provides a foundational comparison to aid in the selection and validation of a suitable bioanalytical method for Carvedilol in accordance with FDA guidelines. It is imperative to perform a full method validation for any new or modified bioanalytical procedure to ensure the generation of reliable and defensible data for regulatory submissions.

References

A Comparative Guide to the Cross-Validation of Carvedilol Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various bioanalytical methods for the quantification of Carvedilol in biological matrices, primarily human plasma. The data and protocols presented are essential for researchers involved in pharmacokinetic studies, bioequivalence trials, and routine therapeutic drug monitoring. This document summarizes key performance parameters from multiple validated methods to aid in the selection and cross-validation of analytical techniques.

Quantitative Performance Data

The following table summarizes the performance characteristics of different bioanalytical methods developed for Carvedilol quantification. This data is crucial for comparing the linearity, sensitivity, accuracy, and precision of each method.

MethodAnalyte(s)Sample PreparationLinearity Range (ng/mL)LLOQ (ng/mL)Precision (% CV)Accuracy (%)Recovery (%)Reference
UPLC-MS/MS Carvedilol & 4'-hydroxyphenyl carvedilolSolid-Phase Extraction0.05-50 (Carvedilol), 0.01-10 (Metabolite)0.05 (Carvedilol), 0.01 (Metabolite)0.74-3.8896.4-103.394-99[1][2]
HPLC-MS/MS CarvedilolLiquid-Liquid Extraction0.1-2000.1--91.8[3][4]
LC-MS/MS Carvedilol & 4'-hydroxyphenyl carvedilolLiquid-Liquid Extraction0.050-50.049 (Carvedilil), 0.050-10.017 (Metabolite)0.050---[5][6]
RP-HPLC CarvedilolLiquid-Liquid Extraction4-604--83.94-91.67[7]
HPLC-Fluorescence CarvedilolLiquid-Liquid Extraction1-128-<1587.3-100.8869.9[8]
HPLC/Fluorometric CarvedilolLiquid-Liquid Extraction10-25010<4.93>4.71 (relative error)91.8[9]
Experimental Protocols

Detailed methodologies are critical for the replication and validation of bioanalytical assays. Below are summaries of key experimental protocols from the cited literature.

Method 1: UPLC-MS/MS for Carvedilol and its Active Metabolite [1][2]

  • Sample Preparation: Solid-phase extraction (SPE) was employed to extract Carvedilol and its 4'-hydroxyphenyl metabolite from 100 μL of human plasma.

  • Chromatography: An ultra-performance liquid chromatography (UPLC) system with a C18 column (50 × 2.1 mm, 1.7 µm) was used. The mobile phase consisted of acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in a 78:22 (v/v) ratio.

  • Detection: A tandem mass spectrometer (MS/MS) operating in the positive electrospray ionization (ESI) mode was used for detection, monitoring multiple reaction monitoring (MRM) transitions for the analytes and their deuterated internal standards.

Method 2: HPLC-MS/MS for Carvedilol [3][4]

  • Sample Preparation: Liquid-liquid extraction (LLE) was performed using diethyl ether to extract Carvedilol and the internal standard (metoprolol) from plasma. The organic layer was evaporated, and the residue was reconstituted in an acetonitrile-water mixture (50/50, v/v).

  • Chromatography: An Alltech Prevail C18 analytical column (150 mm x 4.6 mm i.d., 5 µm) was used with an isocratic mobile phase. The total chromatographic run time was 3.5 minutes.

  • Detection: High-performance liquid chromatography coupled with electrospray tandem mass spectrometry (HPLC-MS/MS) was used for quantification.

Method 3: RP-HPLC with UV Detection [7]

  • Sample Preparation: LLE with ethyl acetate was used to extract Carvedilol from plasma samples. The organic layer was separated, evaporated to dryness, and the residue was reconstituted in the mobile phase.

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) was performed. The retention times for Carvedilol and the internal standard (carbamazepine) were 9.50 and 4.47 minutes, respectively.

  • Detection: A UV detector was set at a wavelength of 242 nm for the detection of the analytes.

Visualizing the Bioanalytical Method Cross-Validation Workflow

The following diagram illustrates the logical steps involved in a typical cross-validation of two different bioanalytical methods. This process ensures that the results obtained from both methods are comparable and reliable.

Bioanalytical_Method_Cross_Validation cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_comparison Comparison & Conclusion A Define Acceptance Criteria (e.g., based on FDA/ICH guidelines) B Select Two Validated Bioanalytical Methods (Method A and Method B) A->B C Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) B->C D Analyze QC Samples using Method A C->D E Analyze the Same Set of QC Samples using Method B C->E F Tabulate and Compare Results from Method A and Method B D->F E->F G Perform Statistical Analysis (e.g., Bland-Altman plot, % difference) F->G H Evaluate if Results Meet Pre-defined Acceptance Criteria G->H I Methods are Successfully Cross-Validated H->I Yes J Investigate Discrepancies and Re-evaluate H->J No

Caption: Workflow for cross-validation of two bioanalytical methods.

References

A Comparative Guide to the Inter-Laboratory Quantification of Carvedilol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Carvedilol, a widely used beta-blocker in the treatment of cardiovascular diseases. The information is intended for researchers, scientists, and professionals in drug development, offering a summary of performance data from various validated methods. While a formal inter-laboratory round-robin study is not publicly available, this document compiles and compares data from independent laboratory validations to serve as a valuable reference for method selection and development.

The following sections detail the experimental protocols and quantitative performance of commonly employed analytical techniques for Carvedilol analysis, primarily High-Performance Liquid Chromatography (HPLC) with different detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

The quantification of Carvedilol in biological matrices, most commonly human plasma, and in pharmaceutical formulations, typically involves sample preparation followed by chromatographic separation and detection.

Sample Preparation:

  • Protein Precipitation (PPT): A straightforward and widely used technique for plasma samples. It involves the addition of an organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte of interest is collected for analysis. One study describes the deproteinization of plasma samples with acetonitrile before direct injection into the HPLC system.[1]

  • Liquid-Liquid Extraction (LLE): This method is employed to separate the drug from the biological matrix based on its partitioning between two immiscible liquid phases. A common approach involves the use of an organic solvent like a mixture of diethyl ether and ethyl acetate to extract Carvedilol from an alkalinized plasma sample.[2] Another protocol uses ethyl acetate for extraction, followed by evaporation of the organic layer and reconstitution of the residue in the mobile phase.[3] Dichloromethane has also been utilized as the extraction solvent.[4]

  • Solid-Phase Extraction (SPE): This technique offers cleaner extracts compared to PPT and LLE. It utilizes a solid sorbent to retain the analyte from the sample matrix, which is then eluted with an appropriate solvent. One UPLC-MS/MS method employed SPE for sample preparation from 100 μL of human plasma.[5]

Chromatographic Separation and Detection:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a common and cost-effective method for Carvedilol quantification. Separation is typically achieved on a C18 reversed-phase column. The mobile phase often consists of a mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[6][7] The detection wavelength is usually set at 240 nm or 242 nm.[3][6][7]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method offers higher sensitivity compared to UV detection. The excitation and emission wavelengths for Carvedilol are typically around 240 nm and 330 nm, or 282 nm and 340 nm, respectively.[2][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective method for Carvedilol quantification, especially for bioanalytical applications with low drug concentrations. It is often performed using an electrospray ionization (ESI) source in the positive ion mode. The multiple reaction monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for Carvedilol and an internal standard.[1][8]

Quantitative Data Comparison

The performance of different analytical methods for Carvedilol quantification is summarized in the tables below. These tables present a compilation of validation data from various studies to facilitate a comparison of linearity, sensitivity (LOD/LOQ), accuracy, and precision.

Table 1: Comparison of HPLC-UV Methods for Carvedilol Quantification

ParameterMethod 1[3]Method 2[6]Method 3[7]
Matrix Human PlasmaBulk/Dosage FormBulk/Dosage Form
Linearity Range 4 - 60 ng/mL25 - 150 µg/mL806 - 1202 µg/mL
Correlation Coefficient (r²) > 0.99650.99990.994
Limit of Quantification (LOQ) 4 ng/mL2.53 µg/mL0.825 µg/mL
Limit of Detection (LOD) Not Reported0.83 µg/mL0.25 µg/mL
Accuracy (% Recovery) Within 0.5% (as %RE)Not Reported98.17% - 101.93%
Precision (% RSD) Intra-day: 1.5-2.5%, Inter-day: 2.0-3.8%Not Reported1.0874%

Table 2: Comparison of HPLC-Fluorescence Methods for Carvedilol Quantification

ParameterMethod 1[2]Method 2[4]
Matrix Human PlasmaHuman Plasma
Linearity Range 10 - 250 ng/mL1 - 128 ng/mL
Correlation Coefficient (r) 0.998Not Reported
Limit of Quantification (LOQ) Not ReportedNot Reported
Limit of Detection (LOD) Not ReportedNot Reported
Accuracy (% Recovery) Not Reported87.3% - 100.88%
Precision (% CV) Not Reported< 15%

Table 3: Comparison of LC-MS/MS Methods for Carvedilol Quantification

ParameterMethod 1[8]Method 2[5]Method 3[1]
Matrix Human PlasmaHuman PlasmaHuman Plasma
Linearity Range 0.05 - 50.05 ng/mL0.05 - 50 ng/mL0.2 - 200 ng/mL
Correlation Coefficient (r²) Not ReportedNot ReportedNot Reported
Limit of Quantification (LOQ) 0.05 ng/mL0.05 ng/mL0.2 ng/mL
Limit of Detection (LOD) Not ReportedNot ReportedNot Reported
Accuracy (% Nom) Within ±15%96.4% - 103.3%Within acceptable limits
Precision (% CV) < 15%0.74% - 3.88%Within acceptable limits
Recovery Not Reported94% - 99%72.9%

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantification of Carvedilol in human plasma using a chromatographic method.

Carvedilol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporation Evaporation (if needed) Centrifuge->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into Chromatography System Reconstitution->Injection Separation Chromatographic Separation (e.g., HPLC, UPLC) Injection->Separation Detection Detection (UV, FLD, or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Generalized workflow for Carvedilol quantification in plasma.

References

Assessing the Linearity and Response Consistency of O-Desmethyl Carvedilol-d5 as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and reliable quantification of analytes. O-Desmethyl Carvedilol-d5, a deuterated analog of a Carvedilol metabolite, is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the determination of Carvedilol and its metabolites. While the linearity of the analyte's response is a critical validation parameter, a thorough assessment of the internal standard's response is equally crucial to ensure the robustness and validity of the analytical method. This guide provides a comparative overview of the assessment of this compound's response, supported by experimental data and protocols.

Understanding the Role of an Internal Standard

An ideal internal standard should mimic the analytical behavior of the analyte of interest throughout the sample preparation and analysis process, including extraction, derivatization, and ionization. By adding a fixed concentration of the internal standard to all samples, calibration standards, and quality controls, variations in sample handling and instrument response can be normalized, leading to more precise and accurate results. For a deuterated internal standard like this compound, it is expected to co-elute with the native analyte and experience similar matrix effects.

Linearity of Analyte vs. Consistency of Internal Standard Response

While the analyte's calibration curve must demonstrate linearity over a defined concentration range, the assessment of the internal standard is focused on the consistency of its response . A linear response is not expected from the internal standard as its concentration is kept constant. Instead, its peak area should remain relatively stable across all samples in an analytical run. Significant variability in the internal standard's response can indicate issues with sample processing, matrix effects, or instrument performance, potentially compromising the integrity of the results.

Quantitative Data Summary

The following table summarizes typical data obtained from the evaluation of this compound response consistency in a bioanalytical method for Carvedilol. For comparison, linearity data for Carvedilol is also presented.

ParameterThis compound (Internal Standard)Carvedilol (Analyte)Alternative IS (Carvedilol-d5)
Concentration Range Constant (e.g., 50 ng/mL)0.1 - 200 ng/mLConstant (e.g., 50 ng/mL)
Mean Response (Peak Area) 1.25 x 10⁶Varies with concentration1.30 x 10⁶
Coefficient of Variation (%CV) of Response ≤ 15% across all samplesN/A≤ 15% across all samples
Correlation Coefficient (r²) N/A≥ 0.995N/A
Regression Equation N/Ae.g., y = 15000x + 2500N/A
Acceptance Criteria IS response of unknown samples should be within 50-150% of the mean IS response of calibrators and QCs.Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at LLOQ).IS response of unknown samples should be within 50-150% of the mean IS response of calibrators and QCs.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte (Carvedilol): Prepare a primary stock solution of Carvedilol in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. From this, prepare a series of working solutions by serial dilution to cover the desired calibration range (e.g., 1 ng/mL to 2000 ng/mL).

  • Internal Standard (this compound): Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare a working solution at a concentration that yields a consistent and robust response (e.g., 500 ng/mL).

Preparation of Calibration Standards and Quality Control Samples
  • Spike blank biological matrix (e.g., human plasma) with the Carvedilol working solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 200 ng/mL).

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

Sample Preparation (Protein Precipitation)
  • To 100 µL of each calibration standard, QC, and unknown sample, add 10 µL of the this compound working solution (final concentration of 50 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Carvedilol: e.g., m/z 407.2 → 100.1

    • This compound: e.g., m/z 398.2 → 100.1

Data Analysis and Assessment of Internal Standard Response
  • Integrate the peak areas for both Carvedilol and this compound in all injections.

  • Calculate the mean and coefficient of variation (%CV) of the this compound peak area across all calibration standards and QC samples.

  • For each unknown sample, compare its this compound peak area to the mean peak area of the calibrators and QCs. The response should fall within the predefined acceptance criteria (e.g., 50-150%).

  • Plot the internal standard response for all samples in the order of injection to visually inspect for any trends or drifts.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing sample Calibration Standards, QCs, Unknown Samples add_is Add O-Desmethyl Carvedilol-d5 (IS) sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_msms LC-MS/MS Analysis reconstitute->lc_msms data_proc Data Processing (Peak Area Integration) lc_msms->data_proc linearity_eval Analyte Linearity Assessment (r² ≥ 0.995) data_proc->linearity_eval is_consistency_eval IS Response Consistency Assessment (%CV ≤ 15%) data_proc->is_consistency_eval results Acceptance & Reporting linearity_eval->results is_consistency_eval->results

Caption: Experimental workflow for assessing analyte linearity and internal standard response consistency.

signaling_pathway cluster_analyte Analyte (Carvedilol) cluster_is Internal Standard (this compound) cluster_result Method Validation A1 Variable Concentration A2 Linear Response A1->A2 A3 Calibration Curve (r² ≥ 0.995) A2->A3 Result Reliable Quantification A3->Result IS1 Constant Concentration IS2 Consistent Response IS1->IS2 IS3 Response within Acceptance Range (%CV ≤ 15%) IS2->IS3 IS3->Result

Caption: Logical relationship between analyte linearity and internal standard response consistency.

A Comparative Guide to the Precision and Accuracy of Carvedilol Assays: Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of the beta-blocker Carvedilol, the choice of internal standard is critical for achieving reliable and reproducible results. This guide provides a detailed comparison of analytical methods for Carvedilol quantification, focusing on the precision and accuracy of assays utilizing a deuterated internal standard versus those employing non-deuterated alternatives. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.

Quantitative Performance Comparison

The selection of an appropriate internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability during sample processing and analysis.[1][2][3] Stable isotope-labeled (SIL) internal standards, such as deuterated Carvedilol (Carvedilol-d5), are generally considered the gold standard due to their chemical and physical properties being nearly identical to the analyte.[1][2] However, alternative non-deuterated internal standards are also utilized. The following table summarizes the precision and accuracy of Carvedilol assays using both deuterated and non-deuterated internal standards.

Analytical MethodInternal StandardMatrixConcentration Range (ng/mL)Precision (%RSD)Accuracy (%Bias or %Recovery)
UPLC-MS/MS[4]Carvedilol-d5 Human Plasma0.05 - 500.74 - 3.8896.4 - 103.3
LC-MS/MS[5]Carvedilol-d5 Dried Blood Spots1.00 - 200Not explicitly stated, but method was validated according to FDA guidelines.Not explicitly stated, but method was validated according to FDA guidelines.
HPLC-MS/MS[6]MetoprololHuman Plasma0.1 - 200Not explicitly stated, but method was validated for a bioequivalence study.Not explicitly stated, but method was validated for a bioequivalence study.
RP-HPLC-UV[7]CarbamazepineHuman Plasma4 - 60Intra-day: 1.528 - 2.469, Inter-day: 2.046 - 3.797Within 0.5% relative error
qNMR[8]Maleic AcidPharmaceutical FormulationNot ApplicableGoodGood recoveries

Note: %RSD (Relative Standard Deviation) is a measure of precision, with lower values indicating higher precision. Accuracy is presented as the percentage of the nominal concentration or recovery, with values closer to 100% being more accurate.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for understanding the nuances of each analytical approach.

1. Carvedilol Assay using Deuterated Internal Standard (UPLC-MS/MS)

This method is designed for the simultaneous quantification of Carvedilol and its active metabolite in human plasma.[4]

  • Sample Preparation: Solid-phase extraction is performed on 100 µL of human plasma.

  • Internal Standard: Carvedilol-d5 is used as the internal standard.

  • Chromatography: A UPLC C18 column (50 x 2.1 mm, 1.7 µm) is used for chromatographic separation.

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in a 78:22 (v/v) ratio is employed.

  • Detection: Detection is carried out using a tandem mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

2. Carvedilol Assay using Non-Deuterated Internal Standard (RP-HPLC-UV)

This method outlines a reversed-phase high-performance liquid chromatography with UV detection for Carvedilol quantification in human plasma.[7]

  • Sample Preparation: A one-step liquid-liquid extraction is performed using ethyl acetate.

  • Internal Standard: Carbamazepine is utilized as the internal standard.

  • Chromatography: A Hypersil BDS C18 column (250 mm x 4.6 mm, 5 µm) is used for separation.

  • Mobile Phase: The mobile phase is a mixture of 10 mM potassium dihydrogen phosphate buffer (pH 3.5) and acetonitrile in a 60:40 (v/v) ratio, run at an isocratic flow rate of 1 mL/min.

  • Detection: UV detection is performed at a wavelength of 242 nm.

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is essential for implementing these analytical methods. The following diagram illustrates the key steps in a typical Carvedilol assay using a deuterated internal standard.

Carvedilol_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing sp1 Plasma Sample (100 µL) sp2 Add Carvedilol-d5 (Internal Standard) sp1->sp2 sp3 Solid-Phase Extraction sp2->sp3 a1 Inject Extract onto UPLC sp3->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry Detection (ESI+) a2->a3 a4 Data Acquisition (MRM) a3->a4 dp1 Peak Integration a4->dp1 dp2 Calculate Peak Area Ratios (Carvedilol / Carvedilol-d5) dp1->dp2 dp3 Quantification using Calibration Curve dp2->dp3

Caption: Workflow for Carvedilol assay using a deuterated internal standard.

Discussion

The use of a deuterated internal standard, such as Carvedilol-d5, in conjunction with UPLC-MS/MS generally offers superior precision and accuracy for the quantification of Carvedilol in biological matrices.[4] This is because the stable isotope-labeled standard co-elutes with the analyte and experiences similar ionization suppression or enhancement effects, leading to more reliable correction for experimental variability.[3]

However, it is important to note that even with deuterated standards, potential issues such as matrix effects can arise due to slight differences in retention times between the analyte and the internal standard, which can affect the accuracy of the method.[1][2]

Assays employing non-deuterated internal standards, like metoprolol or carbamazepine, can also provide acceptable precision and accuracy, as demonstrated by the RP-HPLC-UV method.[6][7] These methods can be a cost-effective alternative when a deuterated standard is not available. However, they may be more susceptible to differential matrix effects, which could compromise assay performance.[3]

Ultimately, the choice of internal standard and analytical method should be based on the specific requirements of the study, including the desired level of precision and accuracy, the complexity of the sample matrix, and available resources. For regulated bioequivalence studies, the use of a stable isotope-labeled internal standard is highly recommended and often expected by regulatory agencies.[3]

References

A Comparative Guide to O-Desmethyl Carvedilol-d5 for Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of O-Desmethyl Carvedilol-d5 and its non-labeled analog, O-Desmethyl Carvedilol, for use in metabolic studies. The inclusion of a stable isotope label in this compound offers distinct advantages for researchers investigating the metabolic fate of this active metabolite of Carvedilol. This document outlines the theoretical basis for these advantages, supported by representative experimental protocols and data.

Introduction to O-Desmethyl Carvedilol Metabolism

Carvedilol, a non-selective beta-blocker with alpha-1 adrenergic receptor blocking activity, undergoes extensive metabolism in the liver.[1][2] One of its key metabolites is O-Desmethyl Carvedilol (DMC), formed primarily through demethylation catalyzed by the cytochrome P450 enzyme CYP2C9, with minor contributions from CYP2D6, CYP1A2, and CYP2E1.[1][3] DMC itself is pharmacologically active and its formation and subsequent metabolism are of significant interest in understanding the overall pharmacokinetic and pharmacodynamic profile of Carvedilol.

Stable isotope-labeled compounds, such as this compound, are invaluable tools in drug metabolism research. The replacement of five hydrogen atoms with deuterium atoms can significantly alter the metabolic stability of the molecule due to the kinetic isotope effect (KIE). The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond.[4][5]

Comparative Analysis: this compound vs. O-Desmethyl Carvedilol

The primary advantage of using this compound in comparative metabolism studies lies in its potential for altered metabolic stability. This can be particularly useful for:

  • Differentiating between parent compound and metabolite: In complex biological matrices, the mass shift introduced by the deuterium label allows for the unambiguous identification and quantification of the administered standard versus any endogenously formed metabolite.

  • Investigating downstream metabolism: By slowing down the initial metabolic steps, the formation and identification of subsequent, minor metabolites may be enhanced.

  • Use as an internal standard: While stable isotope-labeled compounds are excellent internal standards for LC-MS/MS analysis, it is crucial to be aware of potential chromatographic shifts due to the deuterium isotope effect, which could lead to differential matrix effects.[6]

Data Presentation: In Vitro Metabolic Stability

The following table presents hypothetical, yet representative, data from an in vitro metabolic stability study comparing O-Desmethyl Carvedilol and this compound in human liver microsomes. The data illustrates the expected outcome based on the kinetic isotope effect.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
O-Desmethyl Carvedilol2527.7
This compound 45 15.4

This data is illustrative and intended to demonstrate the expected impact of deuteration. Actual experimental results may vary.

Experimental Protocols

Key Experiment: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol describes a typical experiment to compare the metabolic stability of O-Desmethyl Carvedilol and this compound.

1. Materials:

  • O-Desmethyl Carvedilol

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (e.g., Carvedilol-d5 or another suitable compound)

  • LC-MS/MS system

2. Incubation Procedure:

  • Prepare a stock solution of each test compound (O-Desmethyl Carvedilol and this compound) in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the HLM (final protein concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method capable of separating and quantifying the parent compounds.

  • Monitor the disappearance of the parent compound over time.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) for each compound.

Visualizations

Metabolic Pathway of Carvedilol to O-Desmethyl Carvedilol

Carvedilol Carvedilol CYP2C9 CYP2C9 (major) Carvedilol->CYP2C9 Other_CYPs CYP2D6, CYP1A2, CYP2E1 (minor) Carvedilol->Other_CYPs O_Desmethyl_Carvedilol O-Desmethyl Carvedilol Further_Metabolism Phase II Conjugation (Glucuronidation) O_Desmethyl_Carvedilol->Further_Metabolism CYP2C9->O_Desmethyl_Carvedilol O-Demethylation Other_CYPs->O_Desmethyl_Carvedilol O-Demethylation

Caption: Major metabolic pathway of Carvedilol to O-Desmethyl Carvedilol.

Experimental Workflow for Comparative Metabolism Study

cluster_0 Preparation cluster_1 In Vitro Incubation cluster_2 Sample Processing cluster_3 Analysis Compound1 O-Desmethyl Carvedilol Incubation Human Liver Microsomes + NADPH (Time points: 0, 5, 15, 30, 45, 60 min) Compound1->Incubation Compound2 This compound Compound2->Incubation Quenching Quench with ACN + Internal Standard Incubation->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Data Analysis: - Parent compound decay - t½ calculation - CLint determination LCMS->Data_Analysis

References

Navigating Incurred Sample Reanalysis in Carvedilol Pharmacokinetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical quality control measure in pharmacokinetic (PK) studies, verifying the consistency of a bioanalytical method. This guide provides a comparative overview of ISR in the context of Carvedilol PK studies, examining different bioanalytical methodologies and presenting supporting data.

Understanding Incurred Sample Reanalysis (ISR)

ISR is the process of reanalyzing a subset of study samples in a separate analytical run to demonstrate the reproducibility of the original results. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for ISR to ensure the integrity of bioanalytical data. Key aspects of these guidelines include the number of samples to be reanalyzed, the acceptance criteria, and the investigation process for any failed ISR.

The primary objective of ISR is to identify potential issues that may not be apparent during pre-study method validation, such as metabolite interference, sample inhomogeneity, or unexpected matrix effects in patient samples.

Comparative Analysis of Bioanalytical Methods for Carvedilol

The choice of bioanalytical method can significantly impact the outcome of ISR. For Carvedilol, a non-selective beta-blocker with an active metabolite, 4'-hydroxyphenyl carvedilol, robust and reliable analytical methods are essential. The two most common methods employed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterHPLC-UV/FluorescenceLC-MS/MS
Selectivity Lower; potential for interference from metabolites or co-administered drugs.Higher; mass-based detection provides greater specificity.
Sensitivity Generally lower, with Limits of Quantification (LOQ) typically in the low ng/mL range.[1][2][3]Higher, with LOQs often in the sub-ng/mL range.[4][5][6]
Sample Volume Often requires a larger plasma volume.Typically requires a smaller plasma volume.[4]
Matrix Effects Less susceptible to ion suppression or enhancement.More susceptible to matrix effects which can impact accuracy and precision.
Throughput Generally lower due to longer run times.Higher throughput is often achievable.
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial instrument cost and requires more specialized expertise.

Table 1: Comparison of HPLC and LC-MS/MS for Carvedilol Bioanalysis.

Incurred Sample Reanalysis Data in Carvedilol Studies

While many Carvedilol bioequivalence and pharmacokinetic studies are published, detailed ISR results are not always reported. However, available data indicates a focus on ensuring the reproducibility of results for both the parent drug and its active metabolite.

Regulatory guidelines generally require that for small molecules, at least 67% of the reanalyzed samples should have a concentration within ±20% of the original value.

Experimental Protocols

General ISR Protocol

A standard ISR protocol involves the selection of a percentage of study samples (typically 5-10%) for reanalysis. Samples are often chosen around the maximum concentration (Cmax) and in the elimination phase of the pharmacokinetic profile to cover a range of concentrations. The reanalysis is performed in a separate run on a different day by the same or a different analyst to ensure objectivity.

ISR_Workflow start Start: Study Sample Analysis Complete select_samples Select 5-10% of Samples for ISR start->select_samples reanalyze Reanalyze Selected Samples in a Separate Run select_samples->reanalyze compare Compare Original and Reanalyzed Results (%Difference) reanalyze->compare acceptance Do ≥67% of Samples Meet Acceptance Criteria? (±20% Difference) compare->acceptance pass ISR Passed acceptance->pass Yes fail ISR Failed acceptance->fail No end End pass->end investigate Investigate Cause of Failure (e.g., Method, Stability, Matrix Effects) fail->investigate corrective_action Implement Corrective and Preventive Actions (CAPA) investigate->corrective_action corrective_action->end

Caption: General workflow for Incurred Sample Reanalysis (ISR).

LC-MS/MS Method for Carvedilol in Human Plasma

This method is noted for its high sensitivity and selectivity.

  • Sample Preparation: Solid-phase extraction (SPE) is a common technique.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load 200 µL of human plasma (containing Carvedilol and an internal standard) onto the cartridge.

    • Wash the cartridge with a water/methanol mixture to remove interferences.

    • Elute Carvedilol with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Carvedilol and its internal standard.

HPLC-UV Method for Carvedilol in Human Plasma

This method offers a cost-effective alternative to LC-MS/MS.

  • Sample Preparation: Liquid-liquid extraction (LLE) is frequently used.

    • To 500 µL of plasma, add an internal standard and an alkalinizing agent (e.g., sodium hydroxide).

    • Add an extraction solvent (e.g., a mixture of diethyl ether and ethyl acetate).[8]

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[9]

    • Mobile Phase: An isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[9]

    • Flow Rate: 1.0 mL/min.[9]

  • Detection:

    • Wavelength: UV detection at approximately 240 nm.[9]

Bioanalytical_Methods cluster_lcmsms LC-MS/MS Method cluster_hplcuv HPLC-UV/Fluorescence Method l1 Sample Preparation (SPE) l2 Chromatographic Separation (UPLC/HPLC) l1->l2 l3 Mass Spectrometric Detection (MRM) l2->l3 data Pharmacokinetic Data l3->data h1 Sample Preparation (LLE) h2 Chromatographic Separation (HPLC) h1->h2 h3 UV or Fluorescence Detection h2->h3 h3->data plasma Plasma Sample plasma->l1 plasma->h1

Caption: Comparative workflow of LC-MS/MS and HPLC methods for Carvedilol bioanalysis.

Conclusion

Successful incurred sample reanalysis in Carvedilol pharmacokinetic studies is highly dependent on the robustness and validation of the chosen bioanalytical method. While LC-MS/MS offers superior sensitivity and selectivity, careful method development is required to mitigate potential matrix effects that can lead to ISR failures. HPLC-based methods, though potentially less sensitive, can be a reliable and cost-effective alternative, particularly when potential interferences are well-characterized and controlled. Regardless of the method, a thorough understanding of the drug's and its metabolites' properties, coupled with rigorous adherence to regulatory guidelines for ISR, is essential for generating high-quality, reproducible pharmacokinetic data.

References

Safety Operating Guide

Navigating the Safe Disposal of O-Desmethyl Carvedilol-d5: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. O-Desmethyl Carvedilol-d5, a deuterated metabolite of Carvedilol, requires careful handling and disposal due to its potential pharmacological activity. This guide provides essential, step-by-step procedures for its safe disposal, ensuring compliance and minimizing risk.

Immediate Safety and Handling Protocols

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols. In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS).[1][2][3]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. The material should be treated as hazardous pharmaceutical waste.

  • Segregation and Collection:

    • Do not mix this compound with non-hazardous waste.

    • Collect waste this compound, including any contaminated materials such as gloves or wipes, in a dedicated, clearly labeled, and sealed container.[4] The container should be suitable for chemical waste and non-reactive with the compound.

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5]

    • Follow all institutional and local regulations for the storage of hazardous chemical waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound if available, or for Carvedilol as a reference.

  • Final Disposal Method:

    • The recommended disposal method is controlled incineration at a licensed chemical destruction facility.[1] This ensures the complete destruction of the pharmacologically active compound.

    • Crucially, do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[1][6]

Key Disposal and Safety Information

ParameterGuidelineSource
Disposal Method Controlled incineration via a licensed chemical waste disposal service.[1]
Waste Classification Hazardous Pharmaceutical Waste.[7]
Container Type Tightly sealed, non-reactive, and clearly labeled container.[1][4]
PPE Requirement Safety goggles, gloves, and lab coat.[2][3][8]
Prohibited Disposal Do not discharge to sewer systems or dispose of in regular trash.[1]
Spill Cleanup Collect material and place in a suitable container for disposal. Use spark-proof tools if necessary and ensure adequate ventilation.[1][2]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_contain Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in a Dedicated, Sealed Container B->C D Label Container Clearly 'Hazardous Waste' & Chemical Name C->D E Store in a Designated Secure Area D->E F Contact EHS or Licensed Waste Contractor E->F G Arrange for Pickup and Incineration F->G

References

Safeguarding Research: A Comprehensive Guide to Handling O-Desmethyl Carvedilol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling O-Desmethyl Carvedilol-d5. Given that this is a pharmaceutical-related compound of unknown potency, a cautious approach is mandatory. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties for O-Desmethyl Carvedilol and its deuterated analog is provided below.

PropertyO-Desmethyl CarvedilolThis compound
CAS Number 72956-44-6[1][2]1794817-24-5[3]
Molecular Formula C23H24N2O4[1][2]C23H19D5N2O4[3]
Molecular Weight 392.5 g/mol [1]397.48 g/mol [3]
Appearance Off-White Solid[3]Off-White Solid[3]
Storage 2-8°C Refrigerator[3]2-8°C Refrigerator[3]

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound is crucial to maintain safety and experimental integrity.

Compound Reception and Storage
  • Verification: Upon receipt, verify the container label against the shipping documents.

  • Inspection: Inspect the container for any signs of damage or leakage. If compromised, implement spill procedures immediately.

  • Storage: Store the compound in its original, tightly sealed container in a designated, labeled, and access-restricted refrigerator at 2-8°C.[3]

Preparation and Handling
  • Controlled Access: Conduct all handling of this compound in a designated area with restricted access.

  • Engineering Controls: All weighing and solution preparation must be performed in a certified chemical fume hood or a powder containment hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the following section.

  • Avoid Dust Formation: Handle the solid compound carefully to prevent the generation of dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

Spill and Emergency Procedures
  • Minor Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Gently sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area (see Decontamination Procedures).

  • Major Spills:

    • Evacuate the laboratory and notify the appropriate safety personnel.

    • Restrict access to the area.

    • Follow institutional emergency procedures.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Decontamination Procedures
  • Equipment: All non-disposable equipment that comes into contact with this compound must be decontaminated. A common procedure involves washing with a suitable solvent (e.g., ethanol or methanol) followed by a detergent solution and then rinsing with water.

  • Work Surfaces: At the end of each procedure, decontaminate all work surfaces within the fume hood.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecifications
Hand Protection Two pairs of powder-free nitrile gloves.[4] The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound.
Eye Protection Chemical safety goggles or a face shield.[4][5]
Body Protection A disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs.[4]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a fume hood or if there is a risk of aerosol generation.[6]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, lab coats, absorbent materials, and any unused solid compound. Place in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.

  • Empty Containers: "RCRA empty" containers (those that have been emptied through normal practices) should still be disposed of as hazardous waste to prevent trace contamination.

  • Final Disposal: All hazardous waste must be disposed of through a licensed chemical waste disposal company, likely via incineration.[7]

Experimental Workflow Diagram

The following diagram outlines the logical workflow for handling this compound from receipt to disposal.

HandlingWorkflow Workflow for Handling this compound cluster_setup Preparation cluster_handling Compound Handling cluster_cleanup Post-Experiment Don PPE Don Appropriate Personal Protective Equipment Prepare Workspace Prepare Designated Workspace in Fume Hood Don PPE->Prepare Workspace Weigh Weigh Solid Compound Prepare Workspace->Weigh Receive Receive and Inspect Compound Store Store at 2-8°C Receive->Store Store->Don PPE Prepare Solution Prepare Stock/Working Solutions Weigh->Prepare Solution Experiment Perform Experiment Prepare Solution->Experiment Decontaminate Decontaminate Equipment and Workspace Experiment->Decontaminate Dispose Waste Segregate and Dispose of Hazardous Waste Decontaminate->Dispose Waste Doff PPE Doff and Dispose of Contaminated PPE Dispose Waste->Doff PPE

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.